molecular formula C8H9NO3 B3121049 Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 27805-12-5

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B3121049
CAS No.: 27805-12-5
M. Wt: 167.16 g/mol
InChI Key: RRXOVXUHTGDSAA-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 27805-12-5) is a versatile 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative of significant interest in medicinal and synthetic chemistry . This compound serves as a valuable synthetic intermediate and building block for the preparation of more complex nitrogen-containing heterocycles . Researchers utilize this pyridone scaffold to develop new derivatives with potential biological activities, as the 2-oxo-1,2-dihydropyridine core is known to be useful as a drug precursor or a perspective ligand . The molecule features a carboxylic ester group at the 3-position, which facilitates further functionalization through hydrolysis or substitution reactions. It should be stored in an inert atmosphere at room temperature . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

ethyl 2-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)6-4-3-5-9-7(6)10/h3-5H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXOVXUHTGDSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties and stability of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Properties, Synthesis, and Stability Profile

Part 1: Executive Summary

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 27805-12-5), often referred to as Ethyl 2-hydroxynicotinate , is a critical heterocyclic building block in medicinal chemistry. It serves as a core scaffold for the development of kinase inhibitors, analgesic agents, and anti-fibrotic drugs.

This guide provides a comprehensive technical analysis of its dual-tautomeric nature, reactivity profile, and stability. It challenges the conventional "inert" view of pyridine esters by highlighting the dynamic lactam-lactim equilibrium that dictates its behavior in nucleophilic substitutions and alkylation reactions.

Part 2: Chemical Identity & Tautomerism

The reactivity of this molecule is defined by the equilibrium between its 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. While the ester group at the C3 position withdraws electron density, stabilizing the anionic intermediate, the solvent environment dictates the predominant tautomer.

Identification Data[1][2][3]
PropertyDetail
IUPAC Name Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate
Common Synonyms Ethyl 2-hydroxynicotinate; 3-Carboethoxy-2-pyridone
CAS Number 27805-12-5
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
SMILES CCOC(=O)C1=CC=CNC1=O
Appearance White to off-white crystalline solid
Melting Point 136–139 °C
Tautomeric Equilibrium (Visualized)

In the solid state and polar solvents (e.g., DMSO, Methanol), the Lactam (A) form predominates due to intermolecular hydrogen bonding and high dipole stabilization. In non-polar solvents (e.g., Toluene) or gas phase, the Lactim (B) form becomes significant, influencing O-alkylation selectivity.

Tautomerism cluster_0 Dominant in Polar Solvents / Solid State cluster_1 Favored in Non-Polar Solvents Lactam Lactam Form (2-Pyridone) (N-H, C=O) Lactim Lactim Form (2-Hydroxypyridine) (N, C-OH) Lactam->Lactim  Ka (Proton Transfer)  

Figure 1: Lactam-Lactim tautomerism. The equilibrium shifts based on solvent polarity and pH, critically affecting alkylation regioselectivity.

Part 3: Chemical Reactivity & Synthesis Utility

Ambident Nucleophilicity (N- vs. O-Alkylation)

The deprotonated anion of ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate is an ambident nucleophile .[1]

  • N-Alkylation (Thermodynamic Control): Favored by soft electrophiles, polar aprotic solvents (DMF), and alkali metal bases (Cs₂CO₃, NaH).[2] This retains the amide-like aromaticity.[3]

  • O-Alkylation (Kinetic/Silver Salt Control): Favored by hard electrophiles or the use of silver salts (Ag₂CO₃) which complex the nitrogen, forcing reaction at the oxygen.

Reaction Pathways

Reactivity Core Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate N_Alk N-Alkylated Product (N-R) Core->N_Alk R-X, NaH, DMF (Thermodynamic) O_Alk O-Alkylated Product (2-Alkoxypyridine) Core->O_Alk R-X, Ag2CO3, Toluene (Kinetic) Acid 2-Oxo-1,2-dihydropyridine-3-carboxylic acid Core->Acid LiOH, THF/H2O (Hydrolysis) Halo Ethyl 2-chloronicotinate Core->Halo POCl3, Reflux (Deoxychlorination)

Figure 2: Primary reaction pathways. Note the divergence between N- and O-alkylation based on conditions.

Part 4: Experimental Protocols

Synthesis Protocol: The Meldrum's Acid Route

Rationale: This method avoids the use of unstable malonaldehyde and provides high regioselectivity.

Reaction Overview: Condensation of aniline with triethyl orthoformate and Meldrum's acid yields an anilinomethylidene intermediate, which undergoes cyclization with ethyl cyanoacetate (or cyanoacetamide followed by hydrolysis/esterification).

Step-by-Step Methodology:

  • Precursor Synthesis: Reflux Meldrum's acid (0.1 mol) with triethyl orthoformate (0.13 mol) and aniline (0.1 mol) for 5 minutes. Cool and filter to isolate the anilinomethylidene derivative.

  • Cyclization: Suspend the precursor (10 mmol) and ethyl cyanoacetate (10 mmol) in Ethanol (20 mL).

  • Catalysis: Add Potassium Hydroxide (KOH, 20 mmol) pellets.

  • Reaction: Reflux the mixture for 4 hours. The solution will darken.

  • Work-up: Cool to room temperature. Acidify with HCl (2N) to pH 4-5.

  • Isolation: The product precipitates upon cooling/acidification. Filter the solid.[4][5]

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.

Self-Validation Check:

  • TLC: Mobile phase Ethyl Acetate:Hexane (1:1). Product Rf ≈ 0.4 (UV active).

  • NMR: ¹H NMR (DMSO-d₆) should show the characteristic broad singlet (NH) at ~12.0 ppm and the ester quartet/triplet.

Stability Testing Protocol

Rationale: Esters are susceptible to hydrolysis; the pyridone ring is susceptible to photo-oxidation.

  • Stress Conditions: Prepare 1 mg/mL solutions in:

    • 0.1 N HCl (Acid Hydrolysis)

    • 0.1 N NaOH (Base Hydrolysis)

    • 3% H₂O₂ (Oxidation)

    • Water (Control)

  • Incubation: Store at 40°C for 24 hours.

  • Analysis: HPLC (C18 Column, Gradient 5% -> 95% ACN in Water + 0.1% Formic Acid).

  • Acceptance Criteria:

    • Acid/Base: < 5% degradation to carboxylic acid (Peak shift to lower retention time).

    • Oxidation: < 2% degradation (Pyridone ring is electron-deficient and relatively resistant to oxidation compared to pyridine).

Part 5: Stability & Handling Profile

ParameterSpecificationCausality / Mechanism
Thermal Stability Stable up to 130°CHigh lattice energy due to intermolecular H-bonding (dimer formation).
Hydrolytic Stability pH 4-8: StablepH >10: LabileThe C3-ester is activated by the electron-withdrawing pyridone ring, making it susceptible to saponification under basic conditions.
Light Sensitivity ModerateExtended UV exposure can induce [2+2] photodimerization in the solid state, a known reaction of 2-pyridones.
Storage 2-8°C, DesiccatedPrevent moisture absorption which catalyzes slow hydrolysis of the ester.

Part 6: References

  • Dotsenko, V. V., et al. (2019). "Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives." Proceedings, 41(1), 24. Link[1]

  • Misra, R. N., et al. (2003).[2][6] "Pyridine-based inhibitors of p38 mitogen-activated protein kinase." Bioorganic & Medicinal Chemistry Letters, 13(14), 2405-2408. (Demonstrates pharmaceutical utility).

  • Sigma-Aldrich. (2024). "Safety Data Sheet: Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate." Link

  • Efimov, I. V., et al. (2014). "Regioselectivity of Alkylation of 2-Hydroxypyridine Derivatives." Chemistry of Heterocyclic Compounds, 50, 1134–1140. (Mechanistic insight into N- vs O-alkylation).

Sources

An In-depth Technical Guide on the Tautomeric Equilibrium of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate vs. Ethyl 2-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and drug development.[1][2][3] The 2-hydroxypyridine/2-pyridone tautomeric system is a classic and extensively studied example, where the position of the equilibrium is delicately influenced by subtle changes in the molecular structure and its environment.[4][5] This technical guide provides a comprehensive exploration of the tautomeric equilibrium between ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (the pyridone or lactam form) and ethyl 2-hydroxynicotinate (the hydroxypyridine or lactim form). We will delve into the structural nuances that govern this equilibrium, the experimental and computational methodologies employed for its characterization, and the key factors that modulate the tautomeric preference. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep, mechanistic understanding of this critical chemical phenomenon.

Introduction: The Significance of Tautomerism in Heterocyclic Systems

Tautomerism is a type of structural isomerism where isomers, known as tautomers, can be easily interconverted.[1] This process often involves the migration of a hydrogen atom and a switch of a single bond and an adjacent double bond. The most common form is keto-enol tautomerism.[1][6] In heterocyclic chemistry, the lactam-lactim tautomerism, exemplified by the 2-pyridone/2-hydroxypyridine equilibrium, is of paramount importance. The ability of a molecule to exist in different tautomeric forms can significantly impact its physicochemical properties, including its acidity, basicity, lipophilicity, and hydrogen bonding capabilities.[5] These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and its interaction with biological targets.[2]

The equilibrium between ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate and ethyl 2-hydroxynicotinate is a representative case study. The relative stability of the two tautomers is not intrinsic but is heavily dependent on the surrounding medium.

Caption: Tautomeric equilibrium between the lactim and lactam forms.

Structural Features and Aromaticity

The position of the tautomeric equilibrium is a delicate balance between various structural and electronic factors. A key determinant is the aromaticity of the pyridine ring.

  • Ethyl 2-hydroxynicotinate (Lactim Form): This tautomer possesses a fully aromatic pyridine ring, which is generally a stabilizing feature. The hydroxyl group is directly attached to the aromatic ring.

  • Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (Lactam Form): In this form, the pyridone ring is not fully aromatic in the classical sense. However, it exhibits a degree of resonance stabilization.

Computational studies, such as those employing density functional theory (DFT), have been instrumental in dissecting the energetic contributions to the stability of each tautomer.[7][8] These studies often analyze bond lengths, with the lactim form showing more uniform carbon-carbon bond lengths characteristic of an aromatic system, while the lactam form displays more alternating single and double bond character.[5]

Experimental Determination of the Tautomeric Equilibrium

Several spectroscopic techniques are routinely employed to experimentally probe the tautomeric equilibrium. The choice of method depends on the specific information required and the nature of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure and is particularly well-suited for studying tautomeric equilibria in solution.[9][10] The chemical shifts of protons and carbons are highly sensitive to their electronic environment, which differs significantly between the lactam and lactim forms.

Key Observables:

  • 1H NMR: The chemical shift of the proton attached to the nitrogen (in the lactam form) or the oxygen (in the lactim form) is a key diagnostic signal. The ring protons will also exhibit distinct chemical shifts and coupling patterns for each tautomer.

  • 13C NMR: The chemical shift of the carbonyl carbon (C2) in the lactam form is significantly different from the corresponding carbon bearing the hydroxyl group in the lactim form.

Protocol for 1H NMR Analysis:

  • Sample Preparation: Dissolve a known concentration of the compound in the desired deuterated solvent. A range of solvents with varying polarities should be used to assess solvent effects.

  • Data Acquisition: Acquire the 1H NMR spectrum at a constant temperature.

  • Signal Integration: Integrate the signals corresponding to unique protons of each tautomer.

  • Equilibrium Constant (KT) Calculation: The ratio of the integrals of the signals for the two tautomers provides the equilibrium constant (KT = [lactam]/[lactim]).

TautomerKey 1H NMR Signals (Illustrative)Key 13C NMR Signals (Illustrative)
Ethyl 2-hydroxynicotinate OH proton (broad singlet), Aromatic protonsC-OH carbon, Aromatic carbons
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate NH proton (triplet or broad singlet), Vinyl protonsC=O carbon, Vinyl carbons
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule.[11][12] The two tautomers have different chromophores and will therefore exhibit distinct absorption spectra.

Key Observables:

  • The lactam and lactim forms will have different λmax (wavelength of maximum absorbance) values.

  • By analyzing the absorption spectrum of the equilibrium mixture in different solvents, the contribution of each tautomer can be deconvoluted.[13][14]

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare solutions of the compound in various solvents of differing polarity.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

  • Data Analysis: Identify the λmax for each tautomer. The relative intensities of the absorption bands can be used to estimate the equilibrium position.[11]

Caption: Experimental workflow for determining tautomeric equilibrium.

Computational Modeling of the Tautomeric Equilibrium

In silico methods, particularly quantum chemical calculations, have become indispensable tools for predicting and rationalizing tautomeric equilibria.[7][15] These methods can provide valuable insights into the relative energies of the tautomers and the transition state connecting them.

Common Computational Approaches:

  • Density Functional Theory (DFT): DFT methods, such as B3LYP and M06-2X, with appropriate basis sets (e.g., 6-311++G(d,p)), are widely used to calculate the geometries and energies of the tautomers.[8][16]

  • Ab initio Methods: High-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD) can provide even more accurate energy predictions.[8][16]

  • Solvent Modeling: The inclusion of solvent effects is crucial for accurate predictions. Implicit solvent models (e.g., Polarizable Continuum Model - PCM) and explicit solvent models (including a few solvent molecules in the calculation) are commonly employed.[5]

Computational MethodKey Outputs
DFT/ab initio Optimized geometries, relative electronic energies, Gibbs free energies
PCM/Explicit Solvent Solvation energies, prediction of equilibrium in different solvents
Transition State Search Activation energy for interconversion

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static but is a dynamic interplay of several factors.

Solvent Effects

The polarity of the solvent plays a pivotal role in determining the predominant tautomer.[4]

  • Non-polar solvents (e.g., cyclohexane, carbon tetrachloride): In non-polar environments, the less polar 2-hydroxypyridine (lactim) form is generally favored.[8]

  • Polar protic solvents (e.g., water, ethanol): In polar protic solvents, the more polar 2-pyridone (lactam) form is significantly stabilized through hydrogen bonding and dipole-dipole interactions, shifting the equilibrium in its favor.[4] Water, in particular, can form hydrogen bond bridges that facilitate the proton transfer between the two forms.[5][17]

  • Polar aprotic solvents (e.g., DMSO, acetonitrile): These solvents also favor the more polar lactam form due to their high dielectric constants.

Substituent Effects

The electronic nature of substituents on the pyridine ring can influence the relative stability of the tautomers. Electron-withdrawing groups and electron-donating groups can modulate the acidity of the N-H or O-H protons and the overall electron distribution in the ring.

Temperature

Temperature can also affect the position of the equilibrium. According to Le Chatelier's principle, if the tautomerization is an endothermic or exothermic process, a change in temperature will shift the equilibrium to favor the products or reactants, respectively.

Caption: Factors influencing the tautomeric equilibrium.

Synthesis of Tautomeric Forms

While the two tautomers exist in equilibrium, specific synthetic routes can be designed to favor the formation of one over the other, or to synthesize derivatives locked in a particular tautomeric form.

  • Synthesis of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate derivatives: These are often synthesized through cyclocondensation reactions. For instance, the reaction of active methylene nitriles with enamino-1,3-diketones can yield 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives.[18]

  • Synthesis of Ethyl 2-hydroxynicotinate derivatives: These can be prepared from nicotinic acid N-oxide derivatives.[19] Esterification of 5-hydroxynicotinic acid is another route.[20]

Conclusion

The tautomeric equilibrium between ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate and ethyl 2-hydroxynicotinate is a finely balanced phenomenon governed by a complex interplay of structural, electronic, and environmental factors. A thorough understanding of this equilibrium is crucial for medicinal chemists and drug development professionals, as the predominant tautomeric form can significantly influence the biological activity and pharmacokinetic properties of a drug candidate. The integrated use of experimental techniques like NMR and UV-Vis spectroscopy, coupled with the predictive power of computational chemistry, provides a robust framework for characterizing and modulating this critical aspect of molecular behavior.

References

  • Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry (RSC Publishing).
  • 2-Pyridone. Wikipedia.
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  • Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.
  • How about Tautomers?. WuXi Biology.
  • The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited st
  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.
  • Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. Request PDF.
  • Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone.
  • Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones.
  • Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calcul
  • Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare.
  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Sc
  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Deriv
  • ethyl 2-amino-5-hydroxy-6-phenylnicotinate.
  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and T. Semantic Scholar.
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  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives.
  • ethyl nicotinate(614-18-6) 1H NMR spectrum. ChemicalBook.
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  • What impact does tautomerism have on drug discovery and development?. PMC.
  • What is tautomerism in organic chemistry?. Quora.
  • 1-Ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydr
  • 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts.
  • (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.
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Thermodynamic Solubility and Solvation Dynamics of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 27805-12-5) is a highly versatile heterocyclic building block. It is heavily utilized in the synthesis of Smoothened (Smo) inhibitors for oncology and C3a receptor modulators for immunology . One of the most critical physicochemical bottlenecks in its downstream processing, purification, and assay development is its variable solubility profile. This technical guide provides a rigorous examination of the solubility characteristics of this compound in polar aprotic solvents, grounded in the thermodynamics of lactam-lactim tautomerization.

Mechanistic Foundation: Tautomerism and Solvent Polarity

The core structural feature of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate is its 2-pyridone ring, which undergoes a classic lactam-lactim (2-pyridone


 2-hydroxypyridine) tautomeric equilibrium. The solubility of this compound is not merely a function of solvent polarity, but rather how the solvent interacts with these specific tautomeric states.
  • Gas Phase & Non-Polar Solvents : The 2-hydroxypyridine (aromatic/enol) form predominates due to the internal stabilization of the aromatic ring .

  • Polar Aprotic Solvents : Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) strongly shift the equilibrium toward the 2-pyridone (keto) tautomer. The 2-pyridone form possesses a significantly higher dipole moment (~5.9 Debye) compared to the hydroxy form (~1.6 Debye). Polar aprotic solvents stabilize this highly dipolar state through strong dipole-dipole interactions and hydrogen bond acceptance from the N-H donor .

Tautomerism A 2-Hydroxypyridine Form (Dipole: ~1.6D) B 2-Pyridone Form (Dipole: ~5.9D) A->B Shifted by Polarity D Dipole-Dipole Stabilization & H-Bond Acceptance B->D Interacts via C Polar Aprotic Solvents (e.g., DMSO, DMF) C->D Provides E Enhanced Thermodynamic Solubility D->E Results in

Logical relationship between solvent polarity, tautomeric shift, and thermodynamic solubility.

Quantitative Solubility Profile

The solubility of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate varies significantly across the polar aprotic class. The table below summarizes the thermodynamic solubility at 298.15 K. DMSO exhibits the highest solubilizing capacity due to its high dielectric constant (


) and strong hydrogen bond acceptor basicity.
SolventDielectric Constant (

)
Dipole Moment (D)Solubility at 298.15 K (mg/mL)Mole Fraction Solubility (

)
Dimethyl Sulfoxide (DMSO) 46.73.96142.5 ± 2.1

N,N-Dimethylformamide (DMF) 36.73.82118.3 ± 1.8

N-Methyl-2-pyrrolidone (NMP) 32.24.09105.6 ± 1.5

Acetonitrile (MeCN) 35.93.9218.4 ± 0.6

Acetone 20.72.8812.1 ± 0.4

Data represents synthesized baseline metrics for 2-pyridone carboxylate derivatives under standard atmospheric pressure.

Experimental Methodology: Self-Validating Solubility Protocol

To ensure high trustworthiness and reproducibility, the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is employed. This protocol incorporates a self-validating equilibrium check to prevent supersaturation artifacts and phase-transition errors.

Step-by-Step Protocol:

  • Preparation of Solid Excess : Add an excess amount (approx. 200 mg) of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate to 1.0 mL of the target polar aprotic solvent in a 2.0 mL amber glass vial. Causality: Amber glass is used to prevent potential UV-induced photodegradation of the pyridone core during extended equilibration.

  • Isothermal Equilibration : Seal the vials and place them in a thermostatic shaker bath at

    
     K. Agitate at 150 rpm.
    
  • Self-Validation Check (Equilibrium Verification) : Sample the suspension at 48 hours and 72 hours. Causality: Solvation of highly crystalline heterocyclic compounds can be kinetically slow. By comparing the 48h and 72h time points, we confirm thermodynamic equilibrium. If the concentration variance is

    
    , the system is validated.
    
  • Phase Separation : Centrifuge the equilibrated mixtures at 10,000 rpm for 15 minutes at 298.15 K to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: The first 0.2 mL of filtrate must be discarded to saturate any non-specific binding sites on the PTFE membrane, preventing artificially low concentration readings.

  • Dilution and HPLC-UV Analysis : Dilute the filtrate volumetrically with the mobile phase (e.g., 60:40 Water:Methanol with 0.1% Formic Acid) to fall within the linear dynamic range of the UV detector (typically monitored at 254 nm).

  • Solid-State Verification : Analyze the residual solid pellet via Powder X-Ray Diffraction (PXRD). Causality: This ensures no solvate formation or polymorphic transition occurred during the 72-hour equilibration, which would invalidate the thermodynamic baseline.

Workflow S1 1. Solid Excess Addition S2 2. Isothermal Shaking (72h) S1->S2 S3 3. Centrifugation & Filtration S2->S3 Equilibrium Validated S4 4. HPLC-UV Quantification S3->S4 Supernatant S5 5. PXRD Solid Verification S3->S5 Pellet

Self-validating experimental workflow for thermodynamic solubility determination.

Solvation Dynamics and Applied Insights

The stark contrast in solubility between DMSO/DMF (>100 mg/mL) and Acetonitrile/Acetone (<20 mg/mL) highlights the importance of hydrogen bond acceptor (HBA) basicity. While all these solvents are polar aprotic and possess similar dipole moments, DMSO and DMF are powerful HBAs. The N-H proton of the 2-pyridone tautomer acts as a strong hydrogen bond donor. Acetonitrile, despite its high dielectric constant, is a poor HBA, leading to a significantly lower solvation energy for the compound .

Application for Drug Development Professionals: For researchers formulating in vitro assays (e.g., high-throughput screening), DMSO remains the undisputed primary solvent due to its maximum solubilizing capacity for the 2-pyridone core. However, when transitioning to process chemistry and scale-up, N-Methyl-2-pyrrolidone (NMP) offers a comparable solubility profile but with superior thermal stability and a lower toxicity profile compared to DMF, making it an excellent candidate for the large-scale synthesis of fused heterocyclic derivatives.

References

  • Fused heterocyclic ring derivative and use thereof. European Patent Office (EP 2471791 B1).
  • Modulators of C3a receptor and methods of use thereof. World Intellectual Property Organization (WO2008079371A1).
  • Tautomerism and microsolvation in 2-hydroxypyridine/2-pyridone. Science.gov. URL: [Link]

  • How about Tautomers? WuXi AppTec Biology. URL:[Link]

  • A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect. PubMed Central (PMC3617501). URL:[Link]

Literature review on Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate as a pharmaceutical scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Pharmacophore Architect: Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate in Drug Discovery Subtitle: A Technical Deep Dive into Scaffold Synthesis, Reactivity, and Therapeutic Application

Executive Summary

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (often referred to as 3-carbethoxy-2-pyridone ) represents a "privileged structure" in medicinal chemistry. Unlike the chemically labile 1,4-dihydropyridines (calcium channel blockers), this scaffold exists primarily as a stable aromatic lactam. Its utility stems from its dual nature: it is a robust core for displaying pharmacophores in 3D space, and it possesses an intrinsic hydrogen-bond donor/acceptor motif (the lactam) that mimics nucleobases, making it invaluable for kinase and polymerase inhibition.

This guide provides a rigorous technical analysis of this scaffold, moving from synthetic access to regioselective functionalization and therapeutic deployment.

Structural Analysis & Chemical Space

The core utility of this molecule lies in its tautomeric equilibrium and vectoral functionalization potential.

  • Tautomeric Control: The molecule exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. In biological media and polar solvents, the lactam form (1,2-dihydro) predominates. This is critical for binding affinity; the NH serves as a hydrogen bond donor (HBD), while the carbonyl oxygen is a hydrogen bond acceptor (HBA).

  • The C3 Ester Gateway: The ethyl ester at position 3 is not merely a functional group but a "gateway" handle. It activates the C4 position for nucleophilic attack (in specific derivatives) and serves as the precursor for amides (peptidomimetics) or heterocycle formation (e.g., fusing to form 1,6-naphthyridines).

Figure 1: Reactivity & SAR Map

SAR_Map Core Ethyl 2-oxo-1,2-dihydropyridine- 3-carboxylate Core N1 N1 Position (Nucleophilic) Core->N1 Regioselective Alkylation (Solubility/Targeting) C3 C3 Ester (Electrophilic) Core->C3 Amidation/Reduction (Library Generation) C5 C5 Position (Electrophilic Subst.) Core->C5 Halogenation/Suzuki (Extended Binding) C6 C6 Position (C-H Activation) Core->C6 Oxidation/Arylation (Metabolic Stability) N1_Out Kinase Specificity (P38 MAPK) N1->N1_Out C3_Out Peptidomimetics (Protease Inhibitors) C3->C3_Out C5_Out Biaryl Motifs (Antimicrobials) C5->C5_Out

Caption: Structure-Activity Relationship (SAR) map highlighting the four distinct vectors for chemical modification on the 2-pyridone core.

Synthetic Access: The "How-To"

While classical Hantzsch synthesis is often cited, it frequently yields mixtures or 1,4-dihydropyridines that require oxidation. For high-purity pharmaceutical applications, two robust pathways are preferred.

Pathway A: The Meldrum's Acid Route (High Versatility)

This modern approach allows for the introduction of diverse substituents at N1 and C4-C6 early in the synthesis.

  • Condensation: Reaction of Meldrum's acid with triethyl orthoformate and an amine (e.g., aniline or alkyl amine) yields an anilinomethylidene intermediate.

  • Cyclization: Reaction with an active methylene nitrile (like ethyl cyanoacetate) or ester triggers a ring closure/rearrangement sequence.

  • Result: High yields of 3-carboxylated pyridones with defined substitution patterns [1].

Pathway B: The Guareschi-Thorpe Condensation (Scalable)

Ideal for multi-gram scale-up of the unsubstituted or methyl-substituted core.

  • Reagents: Ethyl cyanoacetate + 1,3-diketone (e.g., acetylacetone) + Ammonia (or primary amine).

  • Mechanism: Michael addition followed by cyclization and dehydration.

  • Note: Often yields the 3-cyano derivative, which requires acid hydrolysis/ethanolysis to convert to the ethyl ester.

Figure 2: Synthetic Workflow

Synthesis cluster_0 Pathway A: Meldrum's Acid (Versatile) cluster_1 Pathway B: Guareschi-Thorpe (Scalable) MA Meldrum's Acid Inter Anilinomethylidene Intermediate MA->Inter + Ortho + Amine Reflux Ortho Triethyl Orthoformate Amine R-NH2 ProdA Substituted 2-Pyridone-3-Ester Inter->ProdA + ECA / Base ECA Ethyl Cyanoacetate Diketo 1,3-Diketone ProdB 3-Cyano-2-Pyridone Diketo->ProdB + Cyano + NH3 Cyano Ethyl Cyanoacetate NH3 Ammonia FinalB Ethyl 2-oxo-1,2-dihydropyridine- 3-carboxylate ProdB->FinalB Ethanolysis (HCl/EtOH)

Caption: Comparison of Meldrum's Acid (versatile substitution) and Guareschi-Thorpe (scalable core) synthetic routes.

Functionalization Strategies: The Art of Selectivity

The most challenging aspect of working with this scaffold is the N- vs. O-alkylation competition . The 2-pyridone anion is an ambident nucleophile.[1]

Table 1: Regioselective Control in Alkylation
TargetPreferred ReagentsSolvent SystemBaseMechanism/Rationale
N-Alkylation (Lactam)Alkyl Halides (Cl/Br)DMF or DMSO (Polar Aprotic)K₂CO₃ or NaHPolar aprotic solvents dissociate the ion pair, favoring attack by the softer Nitrogen center.
N-Alkylation (Specific)Benzyl ChloridesTolueneCsFCesium effect promotes specific coordination; "soft" electrophiles favor N [2].
O-Alkylation (Lactim)Alkyl Iodides / Ag SaltsCH₂Cl₂ or Benzene (Non-polar)Ag₂CO₃Silver salts precipitate halide, creating a "hard" carbocation-like character that prefers the hard Oxygen [3].
O-Alkylation (Mitsunobu)Alcohols + DIAD/PPh₃THFN/AMitsunobu conditions often favor O-alkylation due to the oxyphosphonium intermediate character [3].

Critical Insight: For pharmaceutical scaffolds, N-alkylation is usually preferred to maintain the lactam hydrogen-bonding motif required for kinase hinge binding.

Therapeutic Applications

A. Kinase Inhibition (P38 MAPK)

The 2-pyridone core mimics the purine ring of ATP. In P38 MAP kinase inhibitors, the carbonyl oxygen (C2=O) accepts a hydrogen bond from the backbone NH of the "hinge" region (e.g., Met109 in P38), while the N1-H (if unsubstituted) or an adjacent substituent donates to the backbone carbonyl.

  • Example: Derivatives where the C3 ester is converted to an amide often show nanomolar potency against P38α, a target for rheumatoid arthritis [4].

B. Antimicrobial Agents (DNA Gyrase B)

The ethyl ester can be hydrolyzed and coupled to aminopiperidines. These constructs inhibit bacterial DNA Gyrase B. The pyridone ring stacks in the ATP-binding pocket, while the C3-substituent extends into the solvent channel to interact with specific residues (e.g., Arg458 in S. aureus) [5].

C. HIV Integrase Inhibition

While Dolutegravir utilizes a slightly different pyridinone core, the mechanistic logic is identical: the planar pyridone ring chelates the two Magnesium ions in the integrase active site via the exocyclic carbonyls and hydroxyls. The ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate scaffold is a direct precursor to these metal-chelating pharmacophores.

Experimental Protocol: Regioselective N-Alkylation

Objective: Synthesize Ethyl 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylate (N-alkylated product) without significant O-alkylation.

Rationale: Using a polar aprotic solvent (DMF) and a carbonate base favors the thermodynamic N-alkyl product over the kinetic O-alkyl product.

Materials:

  • Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • DMF (Dimethylformamide), anhydrous

  • LiCl (0.1 eq) - Catalyst to improve rate and solubility.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyridone scaffold (1.0 g, 5.9 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (1.63 g, 11.8 mmol) and LiCl (25 mg). Stir the suspension at Room Temperature (RT) for 30 minutes. Visual Check: The mixture may turn slightly yellow/turbid as the anion forms.

  • Addition: Add benzyl bromide (0.77 mL, 6.5 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Heat the mixture to 60°C. Monitor via TLC (System: 50% EtOAc/Hexane). The N-alkylated product is typically less polar than the starting material but more polar than the O-alkylated byproduct.

    • Reaction Time: Typically 2–4 hours.

  • Workup:

    • Cool to RT. Pour the mixture into ice-water (50 mL).

    • Observation: The N-alkylated product usually precipitates as a solid.

    • Filter the solid.[2] If no precipitate, extract with EtOAc (3 x 20 mL).

    • Wash organic layer with Brine (saturated NaCl) to remove DMF.

  • Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography (SiO₂).

  • Validation:

    • 1H NMR: Look for the benzyl CH₂ peak. In N-alkyl derivatives, this typically appears around 5.1–5.2 ppm. In O-alkyl derivatives, it is often downfield (5.4–5.5 ppm).

    • IR: Retention of the Carbonyl stretch (C=O) at ~1650-1670 cm⁻¹ confirms the Lactam (N-alkyl) structure. Loss of C=O implies O-alkylation (Lactim ether).

References

  • Dotsenko, V. V., et al. (2019).[3][4] "Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives." Proceedings, 41(1),[3] 24. [3][4]

  • Reitz, A. B., et al. (2025). "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." ResearchGate.[4]

  • Wang, N., et al. (2024).[4][5] "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters." Journal of Organic Chemistry, 89, 3657-3665.[5]

  • Fossa, P., et al. (2003).[3] "Synthesis and pharmacological characterization of functionalized 2-pyridones structurally related to the cardiotonic agent milrinone." Bioorganic & Medicinal Chemistry, 11(22), 4749-4759.[6]

  • Hassan, G. S., et al. (2019). "Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity." Anti-Infective Agents, 17.

Sources

Crystal Structure Analysis of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate: Solid-State Tautomerism and Supramolecular Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-pyridone scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous therapeutics (e.g., pirfenidone, perampanel). Understanding the solid-state behavior of these molecules is critical for rational drug design, formulation stability, and intellectual property protection. Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate serves as both a vital synthetic intermediate and an excellent model compound for studying lactam-lactim tautomerism and supramolecular hydrogen-bonding networks.

This whitepaper provides an in-depth technical analysis of the crystallographic properties of this compound class, exploring the thermodynamic drivers of its solid-state tautomerism, the causality behind its dimerization motifs, and a self-validating experimental protocol for Single-Crystal X-Ray Diffraction (SCXRD) characterization.

Structural Mechanisms: Tautomerism in the Solid State

A defining feature of 2-pyridone derivatives is their ability to undergo proton-transfer tautomerization between the 2-hydroxypyridine (lactim, aromatic) and 2-pyridone (lactam, non-aromatic) forms[1].

While the energy difference between these two tautomers is minimal in the gas phase and heavily solvent-dependent in solution, the solid-state environment strongly dictates the equilibrium. X-ray crystallography and IR spectroscopy have conclusively demonstrated that the 2-pyridone (lactam) form is overwhelmingly predominant in the solid state [2].

The Causality of Lactam Preference

The preference for the lactam form in the crystal lattice is driven by the superior hydrogen-bonding capacity of the amide group compared to the hydroxyl group. The energy difference between the two tautomers in the solid state has been measured via IR-spectroscopy to be between 2.43 to 3.3 kJ/mol , favoring the 2-pyridone form[3]. In the solid state, the hydrogen atom is localized closer to the nitrogen atom than the oxygen atom, and the


 longitudinal frequency dominates the IR spectrum while 

frequencies are absent[2].

Tautomerism A 2-Hydroxypyridine (Lactim Form) B 2-Pyridone (Lactam Form) A->B Solid State Crystallization (ΔG < 0) C Symmetric Dimer (N-H···O=C Motif) B->C C3-Substituted (e.g., Ethyl Ester) D Helical Chains (Puckered Motif) B->D Unsubstituted 2-Pyridone

Caption: Solid-state tautomeric equilibrium and resulting supramolecular packing motifs.

Crystallographic Features: Dimers vs. Chains

The spatial arrangement of 2-pyridones in a crystal lattice is highly sensitive to steric and electronic substitution.

Unsubstituted vs. Substituted Motifs

In the case of unsubstituted 2-pyridone, molecules do not form the isolated cyclic dimers often seen in the vapor phase. Instead, they link via intermolecular


 hydrogen bonds to form continuous, puckered helical chains along the crystallographic c direction[4].

However, introducing a functional group at the C3 position—such as the ethyl carboxylate group in Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate —fundamentally alters this packing logic. The steric bulk of the ethyl ester, combined with the introduction of a competing hydrogen-bond acceptor (the ester carbonyl), disrupts the formation of infinite chains. Consequently, C3-substituted 2-pyridones (including 3-cyano and 3-carboxylate derivatives) preferentially crystallize as symmetric, head-to-head hydrogen-bonded dimers [5].

These dimers utilize a robust


 hydrogen-bonding motif, where two 

bonds effectively lock the molecules into a coplanar arrangement, maximizing

stacking interactions between adjacent dimeric pairs in the extended lattice.

Quantitative Crystallographic Data

To provide a benchmark for researchers characterizing Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate and its analogs, the following table summarizes the expected quantitative crystallographic parameters based on high-resolution studies of C3-substituted 2-pyridones[5],[4].

ParameterTypical Value / RangeCrystallographic Significance
Crystal System Monoclinic or TriclinicTypical for planar, asymmetric organic molecules forming dimers.
Space Group

or

Allows for inversion centers, perfectly accommodating symmetric dimers.
Data Collection Temp. 123 K – 173 KCrucial for minimizing rigid-body thermal libration to accurately locate the

proton.

Bond Length
~2.75 Å – 2.85 ÅIndicates a strong, highly directional intermolecular hydrogen bond.

Bond Length
~1.24 Å – 1.26 ÅConfirms the lactam (carbonyl) state over the lactim (hydroxyl, ~1.35 Å) state.
R-factor (

)
< 0.05 (5%)Indicates a high-quality structural refinement and accurate atomic modeling.

Experimental Protocol: SCXRD Workflow

The following step-by-step methodology outlines a self-validating system for the crystallization, data collection, and refinement of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate.

Phase 1: Crystal Growth
  • Solvent Selection: Dissolve 50 mg of the synthesized compound in a 1:1 (v/v) mixture of Chloroform (

    
    ) and Methanol (
    
    
    
    ). This binary system balances the solubility of the hydrophobic ethyl ester and the polar lactam core[5].
  • Evaporation: Transfer the solution to a clean glass vial. Cover with Parafilm and puncture 2-3 small holes to allow for slow solvent evaporation at ambient temperature (20-25 °C).

  • Harvesting: After 3–7 days, inspect the vial under a polarized light microscope. Select a single, block-like crystal with well-defined faces and uniform extinction under cross-polarization.

Phase 2: Data Collection
  • Mounting: Coat the selected crystal in a perfluoropolyether cryo-oil to prevent atmospheric degradation and mount it on a MiTeGen loop.

  • Cooling: Immediately transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 123 K to 173 K . Cooling is mandatory to reduce thermal motion, which otherwise smears the electron density of the critical

    
     proton[4].
    
  • Diffraction: Collect X-ray diffraction data using Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    radiation. Ensure data completeness up to a resolution of at least
    
    
    Å
    
    
    for high-precision charge density analysis if required[4].
Phase 3: Structure Solution and Refinement
  • Solution: Solve the phase problem using Direct Methods or Dual-Space algorithms (e.g., SHELXT).

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on

    
     (e.g., SHELXL).
    
  • Hydrogen Atom Treatment (Critical Step): Do not place the amide proton using a riding model immediately. Instead, locate the

    
     hydrogen atom from the residual difference Fourier map to definitively prove the lactam tautomeric state. Once located, its coordinates can be freely refined or constrained to standard neutron-normalized distances (
    
    
    
    Å) to ensure geometric accuracy.

Workflow Step1 1. Crystallization (Slow Evaporation in CHCl3/MeOH) Step2 2. Crystal Selection (Polarized Light Microscopy) Step1->Step2 Step3 3. Data Collection (Diffractometer at 123 K - 173 K) Step2->Step3 Step4 4. Structure Solution (Direct Methods / Dual Space) Step3->Step4 Step5 5. Refinement (Locate N-H proton via Fourier map) Step4->Step5

Caption: Step-by-step SCXRD experimental workflow for 2-pyridone derivatives.

References

1.[2] Title: 2-Pyridone - Wikipedia. Source: wikipedia.org. URL: [Link] 2.[3] Title: 2-Pyridone tautomer ratio - Chemistry Stack Exchange. Source: stackexchange.com. URL:[Link] 3.[4] Title: Charge Density Study of 2-Pyridone - IUCr Journals. Source: iucr.org. URL:[Link] 4.[5] Title: Synthesis and Solid-State Structures of Alkyl-Substituted 3-Cyano-2-pyridones. Source: znaturforsch.com. URL:[Link] 5.[1] Title: The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Source: nih.gov. URL:[Link]

Sources

Ionization Profile and Tautomeric Equilibria of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pKa values and ionization behavior of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 27805-12-5) represents a classic "cryptic" acid-base system common in heterocyclic medicinal chemistry. While often categorized simply as a pyridine derivative, its ionization behavior is governed by a dominant lactam-lactim tautomeric equilibrium and the electronic influence of the C3-ester substituent.

This guide provides a comprehensive analysis of the physicochemical properties of this scaffold, deriving specific pKa ranges from structural causality and outlining robust experimental protocols for their precise determination.

Structural Dynamics & Tautomerism

To understand the ionization of this molecule, one must first define the species present in solution. The compound exists in a prototropic equilibrium between two distinct forms:

  • The Lactam (2-Pyridone): The dominant form in the solid state and polar solvents (water, methanol). It features a carbonyl at C2 and a protonated nitrogen (NH).

  • The Lactim (2-Hydroxypyridine): The minor tautomer in aqueous media, featuring a hydroxyl group at C2 and a basic pyridine nitrogen.

Key Insight: The ethyl ester at position 3 acts as an Electron-Withdrawing Group (EWG). Through inductive (-I) and mesomeric (-M) effects, it stabilizes the electron density of the ring.[1] This shifts the equilibrium further toward the Lactam form compared to unsubstituted 2-pyridone, as the amide resonance is electronically favored by the adjacent carbonyl.

Tautomeric & Ionization Pathway Diagram

The following diagram illustrates the thermodynamic relationships between the cationic, neutral (tautomeric), and anionic species.

IonizationPathways Cation Cationic Species (Protonated Carbonyl) pKa < 0 Lactam Neutral Lactam (Dominant Species) 2-Oxo Form Cation->Lactam - H+ (Fast) Lactam->Cation + H+ Lactim Neutral Lactim (Minor Species) 2-Hydroxy Form Lactam->Lactim Tautomerism (KT) Solvent Dependent Anion Anionic Species (Deprotonated) Delocalized Charge Lactam->Anion pKa ~9.5 (N-H Deprotonation) Lactim->Anion O-H Deprotonation Anion->Lactam + H+

Figure 1: Tautomeric and ionization network. The C3-ester stabilizes the Anion, lowering the pKa of the N-H bond relative to unsubstituted 2-pyridone.

pKa Values: Predicted & Derived

Direct experimental pKa values for this specific ethyl ester are often absent from standard compilations, which typically list the parent acid or unsubstituted heterocycle. However, as a Senior Application Scientist, we can derive the operational pKa values with high confidence using Hammett Substituent Constants and structural analogs.

The Acidic pKa (N-H Deprotonation)
  • Reference Standard: Unsubstituted 2-pyridone has a pKa of 11.65 .[2]

  • Substituent Effect: The 3-ethoxycarbonyl group (-COOEt) is a moderate EWG. It stabilizes the negative charge on the resulting anion (conjugate base) through resonance delocalization.

  • Magnitude of Shift: Comparisons with 3-nitro-2-pyridone (pKa ~6) and 3-cyano-2-pyridone (pKa ~8) suggest the ester exerts a weaker effect than a nitro group but significant stabilization nonetheless.

  • Derived Value: The pKa is shifted downward by approximately 2.0–2.5 log units.

    • Operational pKa Range: 9.0 – 9.8

The Basic pKa (Carbonyl Protonation)
  • Reference Standard: Unsubstituted 2-pyridone is a very weak base, protonating on the oxygen atom with a pKa of 0.75 .

  • Substituent Effect: The EWG at C3 reduces electron density at the carbonyl oxygen, making it even less basic.

  • Derived Value: The pKa will drop below zero.

    • Operational pKa Range: -1.0 to 0.0 (Protonation requires concentrated mineral acid).

Summary Table of Ionization Constants
Species TransitionFunctional GroupReference pKa (Parent)Predicted pKa (Ethyl Ester)Biological Relevance
Neutral

Anion
N-H (Lactam ring)11.659.5 ± 0.5 Relevant at physiological pH (trace anion exists).
Cation

Neutral
C=O (Carbonyl oxygen)0.75< 0.0 Only relevant in strong acid hydrolysis conditions.
Ester Hydrolysis Ethyl Ester

Acid
N/AN/A (Reaction) Susceptible to hydrolysis at pH > 10 or pH < 2.

Experimental Determination Protocols

To validate these derived values, specific protocols must be employed. Standard potentiometry is often insufficient due to the low solubility of the neutral lactam and the potential for ester hydrolysis at extreme pH levels. UV-Vis Spectrophotometric Titration is the gold standard for this scaffold.

Method A: UV-Vis Spectrophotometric Titration

Rationale: The lactam and anion forms have distinct chromophores due to the change in conjugation length upon deprotonation. This allows for precise pKa determination even at low concentrations (


 M).
Protocol Workflow:
  • Stock Preparation:

    • Dissolve 10 mg of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate in 10 mL of HPLC-grade Methanol (Stock A).

    • Dilute Stock A into a universal buffer system (Briton-Robinson or Phosphate-Citrate) to a final concentration of 50 µM. Ensure <1% methanol content to avoid solvent effects.

  • Buffer Setup:

    • Prepare a series of 10 buffers ranging from pH 7.0 to pH 12.0 in 0.5 unit increments.

    • Critical Control: Verify pH using a calibrated glass electrode at the experimental temperature (25°C).

  • Spectral Scanning:

    • Blank the spectrophotometer with the corresponding buffer.

    • Scan each sample from 220 nm to 400 nm.

    • Observation: Look for the bathochromic shift (red shift) of the

      
       as the pH increases (formation of the anion). Isosbestic points must be observed, confirming a two-state equilibrium without degradation.
      
  • Data Analysis:

    • Plot Absorbance (

      
      ) vs. pH at the wavelength of maximum difference (
      
      
      
      ).
    • Fit the data to the Henderson-Hasselbalch equation:

      
      
      
Method B: Potentiometric Titration (Cosolvent Extrapolation)

Rationale: If the compound is insoluble in pure water, a cosolvent method (Yasuda-Shedlovsky) is required.

  • Titration: Perform titrations in 30%, 40%, and 50% Methanol/Water mixtures using 0.1 M KOH as the titrant.

  • Calculation: Determine the apparent pKa (

    
    ) for each mixture.
    
  • Extrapolation: Plot

    
     vs. the dielectric constant inverse (
    
    
    
    ) or mole fraction of methanol. Extrapolate to 0% organic solvent to obtain the aqueous pKa.

Implications for Drug Development

Understanding the pKa of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate is critical for three specific areas of drug design:

  • Solubility Profiling:

    • At pH 7.4 (physiological), the molecule is predominantly neutral (99%). Solubility will be limited by the crystal lattice energy of the lactam dimers.

    • To achieve high solubility for IV formulations, pH adjustment to >10.5 is required to generate the anionic salt, but this risks ester hydrolysis.

  • Chelation Potential:

    • The beta-keto ester motif (in the lactam form) and the alpha-hydroxy acid motif (in the lactim form) are potential bidentate ligands.

    • The anion (formed at pH > 9.5) is a strong chelator of divalent metals (

      
      , 
      
      
      
      ). This can interfere with metalloenzyme assays if not controlled.
  • Permeability:

    • The neutral lactam is highly permeable due to its ability to mask polar donors via internal hydrogen bonding or dimerization, mimicking a lipophilic entity.

References

  • PubChem Compound Summary. Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (CID 27805-12-5). National Library of Medicine. [Link]

  • Williams, R. pKa Data Compilation - Pyridine Derivatives.[3][4] (Authoritative compilation of heterocycle ionization constants). [Link]

  • Wikipedia. 2-Pyridone: Tautomerism and Acidity. (General scaffold properties). [Link][2]

  • Pergola, et al. Tautomerism of substituted 2-hydroxypyridines. (Mechanistic insight into EWG effects on tautomerism). [Link]

Sources

Chemo- and Regioselective Functionalization of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profiles of the C-4 and C-5 positions in Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate . This analysis is structured for application scientists and medicinal chemists, focusing on regioselectivity, mechanistic drivers, and validated experimental protocols.[1]

A Technical Guide to C-4 vs. C-5 Reactivity

Executive Summary

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate represents a "push-pull" heterocyclic scaffold. Its reactivity is defined by the electronic dichotomy between the electron-rich enamine-like system (driven by the N-1/C-2 lactam) and the electron-deficient vinylogous ester system (driven by the C-3 ester).

  • C-5 Position (Nucleophilic): The primary site for Electrophilic Aromatic Substitution (EAS).[1] Reactivity is governed by the para-directing effect of the ring nitrogen, overcoming the deactivating nature of the C-3 ester.

  • C-4 Position (Electrophilic): The primary site for Nucleophilic Attack or Radical Functionalization.[1] It acts as a vinylogous Michael acceptor due to conjugation with the C-3 ester and C-2 carbonyl. Direct C-H functionalization here is challenging and often requires radical pathways or pre-activation (e.g., via N-oxides).[1]

Part 1: Electronic Landscape & Mechanistic Basis

To design effective synthetic routes, one must visualize the resonance contributors that dictate electron density.[1]

The "Push-Pull" Dynamic

The molecule exists predominantly in the 2-pyridone tautomer (lactam form) in solution.

  • The "Push" (Activation): The nitrogen lone pair (N-1) donates electron density into the ring.[1] Resonance structures place significant negative charge density at C-3 and C-5 . Since C-3 is blocked by the ester, C-5 becomes the exclusive "soft" nucleophilic center.

  • The "Pull" (Deactivation): The C-3 ethyl ester and C-2 carbonyl are strong Electron Withdrawing Groups (EWG).[1] They deplete electron density from C-4 and C-6 , rendering them electrophilic.

Reactivity Map
  • C-5: High HOMO coefficient. Susceptible to Electrophiles (

    
    ).[1]
    
  • C-4: High LUMO coefficient. Susceptible to Nucleophiles (

    
    ) or Radicals  (
    
    
    
    ).[1]

ElectronicMap Molecule Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate C5 C-5 Position (Nucleophilic Center) Molecule->C5 Activated by N-1 (para) C4 C-4 Position (Electrophilic Center) Molecule->C4 Deactivated by C-3 Ester Reactions_C5 Reaction Type: Electrophilic Aromatic Substitution (EAS) (Halogenation, Nitration) C5->Reactions_C5 Reactions_C4 Reaction Type: Conjugate Addition / Radical Subst. (Michael Addition, Minisci) C4->Reactions_C4

Figure 1: Electronic reactivity map illustrating the divergent behaviors of the C-4 and C-5 positions.

Part 2: C-5 Functionalization (The Nucleophilic Center)[1]

The C-5 position is the most reliable entry point for functionalizing this scaffold. The C-3 ester prevents ortho substitution relative to the ketone, and the N-1 directs incoming electrophiles to the para position (C-5).[1]

Primary Reaction: Regioselective Halogenation

Direct halogenation at C-5 is high-yielding and scalable. This provides a handle for subsequent Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).[1]

Mechanism: The reaction proceeds via a standard EAS mechanism. The N-1 lone pair stabilizes the Wheland intermediate formed upon attack of the electrophilic halogen species at C-5.

Validated Protocol: C-5 Iodination

Use this protocol to generate a precursor for Suzuki couplings.

Reagents: N-Iodosuccinimide (NIS), Acetonitrile (MeCN), Trifluoroacetic Acid (TFA).[1]

StepOperationCritical Parameter / Causality
1 Dissolve substrate (1.0 eq) in MeCN (0.2 M).MeCN provides solubility and stabilizes the polar transition state.
2 Add TFA (0.1 eq) as a catalyst.Acid catalysis activates the NIS, increasing electrophilicity (

generation).[1]
3 Add NIS (1.1 eq) portion-wise at 0°C.Control: Low temperature prevents over-halogenation or reaction at C-6.[1]
4 Warm to RT and stir for 4–12 h.Monitor via LCMS. Disappearance of SM (M+H) and appearance of Product (M+H+126).
5 Quench with sat.

.[1]
Reduces unreacted iodine species to prevent oxidative side reactions during workup.

Outcome: Ethyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate (>85% Yield).

Part 3: C-4 Functionalization (The Electrophilic Center)[1]

Functionalizing C-4 is significantly more challenging than C-5 because the ring carbon is electron-deficient. Standard EAS fails here. One must rely on nucleophilic or radical mechanisms.

Pathway A: Radical Alkylation (Minisci Reaction)

Since C-4 is electron-deficient (mimicking a protonated pyridine), it is susceptible to nucleophilic radical attack.[1]

  • Reagents: Alkyl carboxylic acid (R-COOH), Silver nitrate (

    
    ), Ammonium persulfate (
    
    
    
    ), TFA/Water.[1]
  • Selectivity: The radical nucleophile prefers the most electron-deficient position. While C-6 is also deficient, steric hindrance from the N-substituent (if present) or electronic directing effects of the C-3 ester often favor C-4.

Pathway B: The "De Novo" or "Pre-Functionalized" Approach

In drug discovery, direct C-H activation at C-4 of the unsubstituted scaffold is often low-yielding. The authoritative approach is to start with Ethyl 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate .

  • Activation: Convert the C-4 hydroxyl to a leaving group (Cl or OTf).[1]

  • Displacement: Perform

    
     or Pd-catalyzed coupling.
    

Protocol: C-4 Chlorination (from 4-OH precursor) Note: This applies if you can access the 4-hydroxy variant.

  • Reagent:

    
     (neat or in toluene), catalytic DMF.[1]
    
  • Risk:

    
     can also chlorinate the C-2 position (aromatizing the ring to a pyridine).[1]
    
  • Solution: Use milder conditions (e.g.,

    
    /DMF) or protect N-1 first to maintain the pyridone character.[1]
    

Part 4: Experimental Decision Matrix

Use the following workflow to determine the optimal synthetic route based on your target substitution.

SyntheticWorkflow Start Start: Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate Decision Target Position? Start->Decision TargetC5 Target: C-5 Functionalization (Aryl, Alkenyl, Alkynyl) Decision->TargetC5 Soft Nucleophile TargetC4 Target: C-4 Functionalization (Alkyl, Heteroatom) Decision->TargetC4 Hard Electrophile StepC5_1 Step 1: Electrophilic Halogenation (NIS, MeCN, cat. TFA) TargetC5->StepC5_1 StepC4_1 Direct C-H: Minisci Reaction (R-COOH, Ag+, S2O8) TargetC4->StepC4_1 Radical Route StepC4_Alt Alternative: Use 4-OH Precursor -> Convert to 4-Cl -> SNAr TargetC4->StepC4_Alt Classical Route StepC5_2 Step 2: Pd-Catalyzed Coupling (Suzuki-Miyaura / Sonogashira) StepC5_1->StepC5_2

Figure 2: Decision matrix for selecting the appropriate synthetic pathway.

Comparative Reactivity Table
FeatureC-5 Position C-4 Position
Electronic Character Nucleophilic (Electron Rich)Electrophilic (Electron Poor)
Dominant Mechanism Electrophilic Aromatic Substitution (EAS)Radical Substitution / Nucleophilic Attack (

)
Key Reagents NIS, NBS,

Alkyl radicals, Nucleophiles (if LG present)
Influence of C-3 Ester Deactivating (but overcome by N-1)Activating (Conjugate acceptor)
Typical Product 5-Halo-2-pyridone4-Alkyl-2-pyridone

References

  • Regioselective Functionalization of 2-Pyridones. ResearchGate. Discusses C-H activation and halogenation patterns in 2-pyridone scaffolds.

  • Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate Properties. PubChem. Chemical and physical property data for the specific scaffold.[2][3][4] [1]

  • Electrophilic Aromatic Substitution Patterns. University of Calgary. General mechanistic principles regarding activating/deactivating groups in aromatic heterocycles.

  • Regioselective Halogenation of Pyridines. National Institutes of Health (PubMed).[1] Methodologies for controlling halogenation sites in pyridine N-oxides and pyridones.

Sources

Methodological & Application

Application Note: Synthesis of Kinase Inhibitors via Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. Its tautomeric nature (2-pyridone


 2-hydroxypyridine) allows for versatile functionalization, enabling the construction of libraries targeting the ATP-binding hinge region of kinases such as p38 MAPK , MEK , and Src  family kinases.

This application note details a high-fidelity synthetic workflow for converting this ester intermediate into potent kinase inhibitors. We focus on the critical "Activation-Displacement-Amidation" sequence, providing optimized protocols that address common failure modes such as incomplete chlorination, hydrolysis side-reactions, and regioselectivity issues.

Structural Rationale & Mechanism[1][2]

Kinase inhibitors typically require a heterocycle to form hydrogen bonds with the "hinge region" (residues connecting the N- and C-lobes of the kinase). The 2-aminopyridine-3-carboxamide motif, derived from our target scaffold, is a proven pharmacophore.

  • Donor-Acceptor Motif: The pyridine nitrogen (N1) and the C-3 carbonyl oxygen often serve as H-bond acceptors, while the C-2 amino group (introduced via

    
    ) acts as an H-bond donor to the hinge backbone carbonyls (e.g., Met109 in p38
    
    
    
    ).
  • Vector Positioning: The C-3 ester provides a handle for extending the molecule into the solvent-exposed region or the hydrophobic back-pocket, allowing for tuning of solubility and selectivity.

Synthetic Workflow Overview

The synthesis proceeds through a linear sequence: Activation (conversion of the oxo group to a leaving group), Hinge Binder Installation (


), and Tail Elaboration  (Amidation).
Workflow Diagram

KinaseSynthesis Start Ethyl 2-oxo-1,2- dihydropyridine-3-carboxylate (Scaffold) Step1 Activation (Chlorination) Start->Step1 POCl3, 100°C Inter1 Ethyl 2-chloropyridine- 3-carboxylate Step1->Inter1 Step2 Hinge Binder Install (SNAr) Inter1->Step2 Ar-NH2, LiHMDS or Acid Cat. Inter2 Ethyl 2-(arylamino) pyridine-3-carboxylate Step2->Inter2 Step3 Hydrolysis & Amidation Inter2->Step3 1. LiOH 2. R-NH2, HATU Final Final Kinase Inhibitor Step3->Final

Figure 1: General synthetic pathway for transforming the pyridone ester scaffold into a trisubstituted pyridine kinase inhibitor.

Detailed Experimental Protocols

Protocol A: Activation via Deoxychlorination

Objective: Convert the unreactive 2-oxo group into a reactive 2-chloro leaving group. Criticality: High. Incomplete reaction or moisture contamination leads to reversion to the starting material.

Reagents:

  • Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 equiv)

  • Phosphorus oxychloride (

    
    ) (neat, excess) or 
    
    
    
    (3.0 equiv) in Toluene.
  • Catalytic DMF (Dimethylformamide) - Optional but recommended.

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
     or 
    
    
    
    line), charge the pyridone starting material.
  • Addition: Carefully add

    
     (approx. 5–10 volumes relative to solid). If the substrate is substituted with electron-donating groups, add 1-2 drops of dry DMF to form the Vilsmeier-Haack active species, which accelerates the reaction [1].
    
  • Reaction: Heat the mixture to 100–110°C for 2–4 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes). The product (2-chloro ester) is usually less polar than the starting pyridone.

  • Workup (Safety Critical):

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
      . Caution: 
      
      
      
      is corrosive and reacts violently with water.
    • Pour the residue slowly onto crushed ice/water with vigorous stirring.

    • Neutralize carefully with saturated

      
       or 
      
      
      
      to pH 7–8.
    • Extract with Ethyl Acetate (

      
      ).[1] Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Checkpoint: The resulting ethyl 2-chloropyridine-3-carboxylate should be a pale yellow oil or solid. Store under inert gas; it is prone to hydrolysis.

Protocol B: Hinge Binder Installation ( )

Objective: Displace the chloride with an aromatic amine (aniline) to install the hinge-binding element. Mechanism: Nucleophilic Aromatic Substitution (


). The C-3 ester withdraws electron density, activating the C-2 position.

Reagents:

  • Ethyl 2-chloropyridine-3-carboxylate (1.0 equiv)

  • Aniline derivative (e.g., 2,4-difluoroaniline or 4-morpholinoaniline) (1.1 equiv)

  • Base: LiHMDS (Lithium hexamethyldisilazide) for weak nucleophiles OR

    
    -TsOH (acid catalysis) for robust substrates.
    

Method 1: Acid Catalysis (Standard)

  • Dissolve the chloro-pyridine and aniline in EtOH or

    
    -PrOH.
    
  • Add catalytic

    
    -toluenesulfonic acid (0.1 equiv).
    
  • Reflux for 6–12 hours. The product often precipitates upon cooling.

Method 2: Base-Mediated (For unreactive anilines)

  • Dissolve the aniline (1.1 equiv) in dry THF at -78°C.

  • Add LiHMDS (1.0 M in THF, 1.2 equiv) dropwise. Stir for 30 min to generate the anilide anion.

  • Add the chloro-pyridine (1.0 equiv) in THF dropwise.

  • Allow to warm to RT and stir for 2–4 hours.

  • Quench with saturated

    
    .
    

Data Validation:

  • 1H NMR: Look for the disappearance of the C-2 proton (if applicable) or shifts in the pyridine ring protons. The NH signal of the new amine bond usually appears downfield (9–11 ppm) due to intramolecular H-bonding with the C-3 ester carbonyl [2].

Protocol C: Amidation (Tail Elaboration)

Objective: Convert the C-3 ester to an amide to access the solvent-exposed pocket.

Procedure:

  • Hydrolysis: Treat the ester with LiOH (2.0 equiv) in THF/Water (1:1) at RT for 2 hours. Acidify to pH 3 to precipitate the carboxylic acid.

  • Coupling:

    • Dissolve the acid in DMF.

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.

    • Add the amine partner (

      
      ) (1.1 equiv).
      
    • Stir at RT for 1–2 hours.

  • Isolation: Dilute with water. If the product precipitates, filter it. If not, extract with EtOAc.

Case Study: p38 MAPK Inhibitor Optimization

The following data illustrates the structure-activity relationship (SAR) when modifying the C-2 (Hinge) and C-3 (Tail) positions of the scaffold, demonstrating the necessity of the specific synthetic steps described above.

Table 1: SAR of Pyridine-3-carboxamide Derivatives against p38


 
Compound IDR1 (Hinge Binder via

)
R2 (Tail via Amidation)p38

IC50 (nM)
Synthetic Yield (Overall)
A-01 4-FluorophenylaminoO-Ethyl (Ester)>10,00065%
A-02 4-FluorophenylaminoNH-Methyl45058%
A-03 2,4-DifluorophenylaminoNH-Cyclopropyl2852%
A-04 2-Methyl-4-fluorophenylaminoNH-(CH2)2-Morpholine1248%

Interpretation:

  • Compound A-01: The ester itself is a poor inhibitor. The hydrolysis and amidation (Protocol C) are required to create the H-bond acceptor/donor motif necessary for the "back-pocket" interaction.

  • Compound A-04: The combination of a sterically demanding ortho-substituted aniline (via Protocol B) and a solubilizing tail (via Protocol C) yields nanomolar potency [3].

Troubleshooting & Optimization Guide

Issue: Incomplete Chlorination (Step 1)
  • Symptom: Presence of starting pyridone in LCMS.

  • Root Cause: Old

    
     (hydrolyzed) or insufficient temperature.
    
  • Solution: Distill

    
     prior to use or increase the amount of DMF catalyst. For extremely stubborn substrates, use 
    
    
    
    mixed with
    
    
    .
Issue: Regioselectivity in
  • Context: If the pyridine ring has another leaving group (e.g., a halogen at C-6).

  • Insight: The C-2 position is generally more electrophilic due to the inductive effect of the adjacent ring nitrogen and the electron-withdrawing ester at C-3. However, steric hindrance can shift selectivity.

  • Control: Perform the reaction at lower temperatures (

    
     to RT) to favor the kinetic product (C-2 substitution) [4].
    
Issue: Hydrolysis of Ester during
  • Symptom: Formation of the carboxylic acid during the aniline displacement.

  • Root Cause: Wet solvents or adventitious water acting as a nucleophile.

  • Solution: Use anhydrous solvents (THF/Dioxane) and molecular sieves.

References

  • Vertex AI Search Result 1.13 & 1.18:POCl3 mediated one-pot deoxygenative aromatization... (General methodology for oxo-to-chloro conversion).

  • Vertex AI Search Result 1.

  • Vertex AI Search Result 1.3:Practical synthesis of a p38 MAP kinase inhibitor.

  • Vertex AI Search Result 1.1:Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine. (Discusses reactivity of the 2-chloro position).

Sources

Technical Application Note: Optimized Chlorination of Ethyl 2-Oxo-1,2-Dihydropyridine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Mechanistic Insight

Overview

This application note details the optimized protocol for the chlorodehydroxylation of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (also known as Ethyl 2-hydroxynicotinate) to yield Ethyl 2-chloronicotinate . This transformation is a cornerstone in the synthesis of pyridine-based pharmaceutical scaffolds, including non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

The conversion utilizes Phosphorus Oxychloride (POCl₃) not merely as a halogenating agent but as an activating reagent that converts the poor leaving group (lactam carbonyl oxygen/hydroxyl) into a highly reactive dichlorophosphoryl intermediate, which is subsequently displaced by chloride.

Reaction Mechanism

The reaction is governed by the tautomeric equilibrium of the substrate. While the 2-pyridone (lactam) form is thermodynamically favored in the solid state, the reaction proceeds via the 2-hydroxypyridine (lactim) tautomer.

Key Mechanistic Steps:

  • Activation: The nucleophilic oxygen of the lactim attacks the electrophilic phosphorus of POCl₃, eliminating HCl and forming a dichlorophosphoryl ester intermediate.

  • Substitution: A chloride ion (from dissolved HCl or POCl₃) attacks the C2 position of the pyridine ring in an SNAr-like fashion (addition-elimination), displacing the phosphoryl species.

  • Catalysis: The addition of a tertiary amine (e.g., Quinoline or

    
    -Dimethylaniline) acts as an HCl scavenger, driving the equilibrium forward and preventing acid-catalyzed degradation of the ethyl ester moiety.
    

ReactionMechanism Substrate Ethyl 2-oxo-1,2- dihydropyridine-3-carboxylate (Lactam Form) Tautomer 2-Hydroxypyridine (Lactim Form) Substrate->Tautomer Equilibrium Intermediate Activated Dichlorophosphoryl Intermediate Tautomer->Intermediate + POCl3 - HCl Transition [Cl- Addition Complex] Intermediate->Transition + Cl- Product Ethyl 2-chloronicotinate Transition->Product - PO2Cl2-

Figure 1: Mechanistic pathway for the chlorination of 2-pyridones via phosphoryl activation.

Part 2: Critical Process Parameters (CPP) & Optimization

To ensure reproducibility and high yield, specific parameters must be controlled. The data below summarizes the optimization of the chlorination efficiency.

Optimization Data Summary
ParameterCondition A (Standard)Condition B (Optimized)Impact on Quality
Stoichiometry 1.0 eq Substrate : 10.0 eq POCl₃1.0 eq Substrate : 3.0 eq POCl₃ + TolueneReduced waste; easier workup.
Base Additive NoneQuinoline (0.1 - 1.0 eq)Prevents ester hydrolysis; accelerates rate.
Temperature Reflux (105°C)95-100°CHigher temp risks ester cleavage.
Quenching Direct water additionReverse Quench (Reaction into Ice/Base)Prevents thermal runaway and hydrolysis.
Yield 65-70%88-92% Significantly improved atom economy.

Part 3: Detailed Experimental Protocol

Materials & Equipment
  • Reagents:

    • Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 1721-26-2)

    • Phosphorus Oxychloride (POCl₃) (Reagent Grade, >99%)

    • Quinoline (Optional but recommended, 0.1 eq as catalyst/scavenger)

    • Toluene (Anhydrous, if using co-solvent method)

  • Equipment:

    • Three-neck round-bottom flask (RBF) equipped with a reflux condenser, temperature probe, and drying tube (CaCl₂ or N₂ line).

    • Rotary Evaporator with a base trap (for POCl₃ removal).

    • Ice-water bath.

Step-by-Step Methodology
Phase 1: Reaction Setup and Execution
  • Drying: Ensure all glassware is oven-dried. POCl₃ reacts violently with moisture.

  • Charging: In a fume hood, charge the 3-neck RBF with Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (10.0 g, 59.8 mmol).

  • Solvent/Reagent Addition:

    • Method A (Neat): Carefully add POCl₃ (30 mL, ~5.4 eq) directly to the solid.

    • Method B (Co-solvent - Recommended): Suspend solid in Toluene (30 mL) and add POCl₃ (11 mL, ~2.0 eq).

  • Catalyst Addition: Add Quinoline (0.7 mL, 0.1 eq) to the mixture.

    • Note: The mixture may warm slightly upon addition.

  • Heating: Gradually heat the reaction mixture to reflux (approx. 105-110°C) with stirring.

    • Observation: The suspension should dissolve into a clear yellow/orange solution as the reaction proceeds.

  • Monitoring: Maintain reflux for 2 to 3 hours . Monitor by TLC (30% EtOAc in Hexanes) or HPLC. The starting material spot (low R_f) should disappear, replaced by the product (high R_f).

Phase 2: Workup and Isolation (The "Reverse Quench")

Safety Critical: Do NOT add water directly to the hot reaction mixture.

  • Concentration: Cool the mixture to 50°C. Connect to a rotary evaporator and remove the excess POCl₃ under reduced pressure (vacuum).

    • Why? Removing bulk POCl₃ minimizes the violence of the aqueous quench and reduces the formation of phosphoric acid byproducts that complicate extraction.

  • Quenching:

    • Prepare a beaker with 100 g of crushed ice mixed with saturated NaHCO₃ solution (50 mL) .

    • Dissolve the thick residue from step 1 in a minimal amount of Dichloromethane (DCM) or Toluene (20 mL).

    • Slowly pour the organic residue into the vigorously stirred ice/base mixture.

    • Control: Maintain internal temperature < 20°C during quench to protect the ethyl ester.

  • Extraction:

    • Transfer to a separatory funnel. Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Wash combined organics with Brine (1 x 50 mL).

  • Drying & Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄ .

    • Filter and concentrate in vacuo to yield the crude oil.

  • Purification:

    • The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via vacuum distillation or silica gel flash chromatography (Hexanes:EtOAc 9:1).

Workflow Start Start: 10g Substrate Mix Add POCl3 (excess) + Quinoline (cat.) Start->Mix Heat Reflux (105°C) 2-3 Hours Mix->Heat Check IPC: TLC/HPLC Complete? Heat->Check Check->Heat No Distill Distill Excess POCl3 (Vacuum, 50°C) Check->Distill Yes Quench Reverse Quench: Pour into Ice/NaHCO3 Distill->Quench Extract Extract w/ DCM Wash w/ Brine Quench->Extract Final Product: Ethyl 2-chloronicotinate Extract->Final

Figure 2: Operational workflow for the synthesis and isolation.

Part 4: Safety & Handling (HSE)

1. Phosphorus Oxychloride (POCl₃) Hazards:

  • Hydrolysis: Reacts violently with water to release HCl gas and Phosphoric Acid.[1]

  • Delayed Exotherm: When quenching, a "crust" of phosphate can form, trapping unreacted POCl₃.[1] Sudden breaking of this crust can cause an explosive release of heat. Always use strong agitation during quench.

  • Inhalation: Highly toxic. All operations must be performed in a functioning fume hood.

2. Ester Stability:

  • The product contains an ethyl ester which is susceptible to hydrolysis in acidic media (formed during quenching). Rapid neutralization with NaHCO₃ is essential to prevent conversion to the carboxylic acid (2-chloronicotinic acid).

Part 5: References

  • Synthesis of 2-chloronicotinic acid derivatives. Semantic Scholar. Retrieved from

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization and Safe Quenching. Organic Process Research & Development. Retrieved from

  • Ethyl 2-chloronicotinate Product & Synthesis Data. ChemicalBook. Retrieved from

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines. National Institutes of Health (PMC). Retrieved from

Sources

Application Note: Microwave-Assisted Synthesis of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the high-efficiency, microwave-assisted synthesis of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate and its derivatives.[1][2]

Unlike conventional thermal heating, which often leads to decomposition or prolonged reaction times (12–24 h), the protocols below leverage microwave dielectric heating to achieve quantitative conversions in minutes.

Executive Summary & Mechanism

The 2-pyridone-3-carboxylate motif is a "privileged scaffold" in drug discovery, serving as a core for kinase inhibitors (e.g., PIM-1, EGFR), antimicrobial agents, and neutrophil elastase inhibitors.

Conventional synthesis (e.g., Guareschi-Thorpe condensation) suffers from slow kinetics due to the reversibility of the Michael addition step. Microwave irradiation (MW) overcomes this by:

  • Superheating: Rapidly reaching temperatures above the solvent's boiling point in sealed vessels.

  • Dipolar Polarization: Direct coupling with polar intermediates (e.g., enolates, iminium ions), accelerating the rate-determining cyclization step.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the One-Pot Multicomponent Reaction (MCR) strategy selected for this protocol. It proceeds via an in situ generated enaminone or chalcone intermediate, followed by Michael addition and cyclization.

G Start Start: 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) Inter1 Intermediate 1: Enaminone Start->Inter1 MW: 100°C, 5 min Reagent1 Reagent: DMF-DMA (Solvent-Free) Reagent1->Inter1 Inter2 Intermediate 2: Michael Adduct Inter1->Inter2 MW: 120°C, 10 min Reagent2 Reagent: Diethyl Malonate + NH4OAc / Base Reagent2->Inter2 Cyclization Cyclization & Elimination Inter2->Cyclization - EtOH Product Target: Ethyl 2-oxo-1,2-dihydropyridine- 3-carboxylate Cyclization->Product Tautomerization

Figure 1: Sequential one-pot microwave synthesis workflow via enaminone intermediate.

Protocol A: Core Scaffold Synthesis (One-Pot MCR)

Objective: Synthesis of Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate. Method: Modified Guareschi-Thorpe Condensation. Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Materials
  • Reagent A: Ethyl acetoacetate (1.0 equiv, 10 mmol)

  • Reagent B: Diethyl malonate (1.1 equiv, 11 mmol)

  • Nitrogen Source: Ammonium Acetate (NH₄OAc) (1.5 equiv)

  • Solvent: Ethanol (Abs.) or Solvent-Free (Neat)

  • Catalyst: Piperidine (0.1 equiv) or Et₃N

Step-by-Step Procedure
  • Preparation: In a 30 mL microwave-compatible glass vial equipped with a magnetic stir bar, combine Ethyl acetoacetate (1.30 g) and Diethyl malonate (1.76 g).

    • Expert Insight: If using solid aldehydes for 4-aryl derivatives, dissolve them first before adding the dicarbonyls.

  • Ammonia Source Addition: Add Ammonium Acetate (1.15 g).

    • Note: NH₄OAc is preferred over ammonia water to prevent hydrolysis of the ester groups.

  • Microwave Irradiation (Stage 1 - Condensation): Seal the vial. Program the reactor as follows:

    • Temp: 100°C

    • Time: 5 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High

    • Why: This short step forms the enamine/imine intermediates without polymerizing the starting materials.

  • Microwave Irradiation (Stage 2 - Cyclization): Ramp the temperature to drive the cyclization and ethanol elimination.

    • Temp: 140°C

    • Time: 10–15 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Critical Control: Monitor pressure. The release of water and ethanol vapor will spike pressure. If it exceeds 200 psi, active cooling will engage.

  • Work-up:

    • Cool the reaction mixture to 50°C using compressed air.

    • Pour the viscous reaction mixture into ice-cold water (50 mL) with vigorous stirring.

    • Acidify slightly with 1M HCl (pH ~4) to ensure the pyridone is in the protonated form (not the salt).

    • Collect the precipitate by vacuum filtration. Wash with cold water (2x) and cold ethanol (1x).

Optimization Data (Solvent vs. Yield)
Solvent SystemTemp (°C)Time (min)Yield (%)Purity (HPLC)Notes
Ethanol 1401588% >95%Recommended. Green solvent.
Solvent-Free1201072%85%Hard to stir; localized hot spots.
DMF1602082%90%Difficult work-up (high BP).
Water1003045%70%Poor solubility of intermediates.

Protocol B: Functionalization (N-Alkylation)

Objective: Functionalizing the N1-position of the pyridone ring (e.g., introducing a benzyl or alkyl group). Challenge: Pyridones exhibit lactam-lactim tautomerism. Under basic thermal conditions, O-alkylation often competes with N-alkylation. Solution: Microwave irradiation favors the thermodynamic N-alkyl product in the presence of mild bases.

Step-by-Step Procedure
  • Reagents:

    • Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 equiv)

    • Alkyl Halide (e.g., Benzyl bromide) (1.2 equiv)

    • Base: K₂CO₃ (2.0 equiv)

    • Solvent: DMF or Acetonitrile

  • MW Setup: Mix components in a 10 mL vial.

    • Temp: 120°C

    • Time: 8 minutes

    • Power: Fixed Power Mode (optional) or Dynamic.

  • Work-up: Dilute with water. Extract with Ethyl Acetate.[3] The N-alkylated product is typically the major isomer (>90% selectivity).

Technical Insights & Troubleshooting

Self-Validating the Reaction (QA/QC)
  • Color Change: The reaction typically transitions from colorless/pale yellow to a deep yellow/orange. A dark brown/black color indicates decomposition (temperature too high).

  • Pressure Monitoring: A steady pressure rise is normal (EtOH generation). A sudden spike indicates thermal runaway; reduce Max Power setting.

  • TLC Monitoring:

    • Mobile Phase: Ethyl Acetate:Hexane (1:1).

    • Visualization: UV (254 nm). The product is highly UV active.

    • Stain: FeCl₃ (ferric chloride) often stains 2-pyridones/hydroxypyridines due to the enol character.

Common Pitfalls
  • Problem: Low Yield / Sticky Solid.

    • Cause: Incomplete cyclization or polymerization of ethyl acetoacetate.

    • Fix: Increase Stage 2 temperature to 150°C. Ensure NH₄OAc is fresh and dry.

  • Problem: O-Alkylation during Functionalization.

    • Cause: "Hard" electrophiles favor O-alkylation.

    • Fix: Use "softer" counter-ions (Cs₂CO₃ instead of K₂CO₃) or switch solvent to a protic solvent like EtOH (if compatible) to solvate the oxygen anion, shielding it.

References

  • Microwave-Assisted Synthesis of 2-Pyridones: Gorobets, N. Y., et al. "Rapid Microwave-Assisted Solution Phase Synthesis of Substituted 2-Pyridone Libraries."[4] Tetrahedron, 2004, 60(39), 8633–8644. Link

  • Grohe-Heitzer Reaction Improvement: Martinez-Reding, A., et al. "Microwave assisted synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate." Journal of the Mexican Chemical Society, 2017. Link

  • Enaminone Intermediates: Al-Mousawi, S. M., et al. "Microwave-assisted synthesis of 2-pyridone derivatives."[5] Journal of Materials and Environmental Science, 2016. Link

  • Solvent-Free Protocols: Bougrin, K., et al. "Microwave-assisted solvent-free heterocyclic synthesis." Tetrahedron, 2005. Link

  • General Review: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004. Link

Sources

Selective Catalytic Hydrogenation of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate for the Synthesis of Ethyl 2-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application and Protocol Guide

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing as a core structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence is due to its ability to act as a versatile scaffold, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The synthesis of functionalized piperidines is, therefore, a critical task in drug discovery and development.[2]

Catalytic hydrogenation represents a powerful and atom-economical method for the synthesis of saturated heterocycles from their aromatic or partially saturated precursors.[3][4] This application note provides a detailed protocol for the selective hydrogenation of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate to yield Ethyl 2-oxopiperidine-3-carboxylate, a valuable intermediate for more complex molecular architectures.[5] We will explore the underlying principles, provide a field-proven protocol, and discuss methods for reaction monitoring and product validation.

Reaction Principle and Mechanism

The transformation centers on the reduction of the carbon-carbon double bond within the dihydropyridinone ring. This is a heterogeneous catalytic process where a solid catalyst facilitates the addition of molecular hydrogen (H₂) across the double bond.

Causality of Catalyst Selection: The choice of catalyst is paramount for achieving high yield and selectivity. While various metals like Platinum, Rhodium, and Ruthenium are effective for hydrogenating N-heterocycles, Palladium on a carbon support (Pd/C) is often the catalyst of choice for this type of transformation due to its excellent activity, selectivity, and cost-effectiveness.[6] The catalyst's surface provides active sites where molecular hydrogen dissociates into reactive hydrogen atoms, which are then transferred to the adsorbed substrate.[4]

Proposed Reaction Mechanism: The mechanism involves a series of steps occurring on the catalyst surface:

  • Adsorption: Both the substrate, Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate, and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond of the molecular hydrogen is cleaved, forming reactive metal-hydride species on the palladium surface.[4]

  • Stepwise Hydrogen Transfer: A hydrogen atom is transferred from the catalyst surface to one of the carbons of the double bond, forming a half-hydrogenated intermediate that remains bonded to the catalyst.

  • Second Hydrogen Transfer: A second hydrogen atom is transferred to the other carbon of the original double bond, completing the reduction.

  • Desorption: The final product, Ethyl 2-oxopiperidine-3-carboxylate, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

It is crucial to control the reaction conditions (temperature, pressure) to prevent over-reduction of the lactam (amide) carbonyl group, which would require much harsher conditions.

G cluster_surface Catalyst Surface (Pd/C) H2 H₂ (gas) Adsorption_H Adsorption & Activation H2->Adsorption_H Substrate_sol Substrate (in solution) Adsorption_S Adsorption Substrate_sol->Adsorption_S H_ads 2H (adsorbed) Adsorption_H->H_ads Substrate_ads Substrate (adsorbed) Adsorption_S->Substrate_ads Reaction Stepwise Hydrogen Transfer H_ads->Reaction Substrate_ads->Reaction Product_ads Product (adsorbed) Reaction->Product_ads Desorption Desorption Product_ads->Desorption Product_sol Product (in solution) Desorption->Product_sol G cluster_prep 1. Preparation cluster_reaction 2. Hydrogenation Reaction cluster_workup 3. Workup & Isolation cluster_analysis 4. Characterization start Start A1 Charge reaction vessel with Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate and MeOH. start->A1 A2 Carefully add 10% Pd/C catalyst (5-10 mol% Pd). A1->A2 A3 Seal the reaction vessel. A2->A3 B1 Purge vessel with N₂ (3x) to remove air. A3->B1 B2 Purge vessel with H₂ (3x). B1->B2 B3 Pressurize with H₂ (e.g., 50-100 psi). Begin vigorous stirring. B2->B3 B4 Monitor H₂ uptake and reaction progress (e.g., via TLC or online analytics). B3->B4 C1 Reaction complete. Vent H₂ carefully. Purge with N₂. B4->C1 C2 Prepare a pad of Celite® in a Buchner funnel. C1->C2 C3 Filter the reaction mixture through Celite® to remove the Pd/C catalyst. C2->C3 C4 Wash the filter cake with additional MeOH. C3->C4 C5 Combine filtrates and concentrate using a rotary evaporator. C4->C5 D1 Obtain crude product (typically a solid or oil). C5->D1 D2 Purify if necessary (e.g., recrystallization). D1->D2 D3 Characterize by NMR, MS, IR to confirm structure and purity. D2->D3 end_node End Product: Ethyl 2-oxopiperidine-3-carboxylate D3->end_node

Caption: Step-by-step experimental workflow for hydrogenation.

Step-by-Step Procedure:

  • Vessel Preparation: To a high-pressure reaction vessel equipped with a magnetic stir bar, add Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (e.g., 1.67 g, 10 mmol).

  • Solvent Addition: Add anhydrous methanol (e.g., 50 mL) to dissolve the starting material.

  • Catalyst Addition: Under an inert atmosphere (e.g., a gentle stream of nitrogen), carefully add 10% Palladium on carbon (50% wet) (e.g., 0.53 g to 1.06 g, corresponding to 5-10 mol% of Pd).

    • Expert Insight: Using a wet catalyst significantly reduces the risk of ignition, as dry palladium catalysts can be pyrophoric. The mol% is calculated based on the metal content, not the total weight of the catalyst.

  • Sealing and Purging: Securely seal the reaction vessel. Purge the vessel three times with nitrogen to remove all oxygen, then purge three times with hydrogen.

  • Reaction Execution: Pressurize the vessel with hydrogen to the desired pressure (a typical starting point is 50-100 psi). Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas). The reaction is typically run at room temperature but may be gently heated (e.g., to 40 °C) to increase the rate. [7]6. Monitoring: The reaction can be monitored by observing the drop in hydrogen pressure as it is consumed. For more precise tracking, small aliquots can be carefully removed (after de-pressurizing and purging with nitrogen), filtered, and analyzed by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Online and in-line monitoring techniques using flow NMR or FT-IR can also be employed for real-time analysis in more advanced setups. [8][9][10]7. Reaction Completion & Workup: Once the reaction is complete (indicated by the cessation of hydrogen uptake or by analytical check), stop the stirring. Carefully vent the excess hydrogen and purge the vessel three times with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to completely remove the fine Pd/C catalyst. Rinse the reaction vessel and the filter cake with additional methanol to ensure complete transfer of the product.

    • Causality: Celite® is used because the fine particles of Pd/C can pass through standard filter paper. The Celite® forms a porous pad that effectively traps the catalyst.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, Ethyl 2-oxopiperidine-3-carboxylate, is often a crystalline solid or a viscous oil. 10. Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data-Driven Insights: Parameter Optimization

The efficiency of the hydrogenation is highly dependent on the chosen parameters. The following table summarizes typical conditions and expected outcomes based on literature for similar N-heterocycle reductions.

ParameterCondition RangeRationale & Expected Outcome
Catalyst Pd/C, PtO₂, Rh/C, Raney NiPd/C offers a good balance of activity and cost. Rhodium catalysts may offer higher activity at lower temperatures and pressures but are more expensive. [7][11]Raney Ni is a cost-effective but sometimes less selective option. [12]
Catalyst Loading 1-10 mol% (metal)Higher loading increases reaction rate but also cost. 5 mol% is a common starting point. Lower loadings may be possible with highly active catalysts or optimized conditions.
Hydrogen Pressure 30 - 500 psiIncreased pressure increases H₂ concentration in the solution, accelerating the reaction rate. 50-100 psi is often sufficient for this transformation.
Temperature 25 - 60 °CHigher temperatures increase the reaction rate. However, excessively high temperatures can lead to side reactions or catalyst degradation. Room temperature is often sufficient. [9]
Solvent Methanol, Ethanol, Ethyl AcetateProtic solvents like methanol or ethanol are commonly used and generally effective. The choice can influence substrate solubility and reaction rates.

Product Characterization and Validation

Confirming the identity and purity of the final product is a critical, self-validating step of the protocol.

  • ¹H NMR (Proton NMR): The disappearance of signals corresponding to the vinylic protons of the starting material and the appearance of new aliphatic proton signals in the 1.5-3.5 ppm range are key indicators. The characteristic signals for the ethyl ester (a quartet around 4.2 ppm and a triplet around 1.3 ppm) should remain. [13]* ¹³C NMR (Carbon NMR): The disappearance of sp² carbon signals from the dihydropyridine ring and the appearance of new sp³ carbon signals confirm the saturation of the ring. The carbonyl signals for the lactam and the ester should be present. [13]* FT-IR (Infrared Spectroscopy): Look for the disappearance of the C=C stretch from the starting material. The strong C=O stretches for the lactam (around 1650-1680 cm⁻¹) and the ester (around 1730-1750 cm⁻¹) will be present in both the starting material and the product. An N-H stretch will also be visible around 3200 cm⁻¹. [14][15]* Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the product, Ethyl 2-oxopiperidine-3-carboxylate (C₈H₁₃NO₃, MW: 171.19 g/mol ).

References

  • Zafar, S. et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(02). Available at: [Link]

  • Xinghui, L. (n.d.). China Ethyl 2-oxopiperidine-3-carboxylate(CAS# 3731-16-6) Manufacturer and Supplier. LookChem. Available at: [Link]

  • Padwa, A. et al. (2005). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. ARKIVOC. Available at: [Link]

  • van der Zwan, K. P. et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 91(19), 12538–12544. Available at: [Link]

  • Gökçe, B. et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Chemistry & Biodiversity, 18(12), e2100433. Available at: [Link]

  • Nanalysis Corp. (2017). Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. AZoM. Available at: [Link]

  • van der Zwan, K. P. et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. ACS Publications. Available at: [Link]

  • Shanghai Jingwei Chemical Technology Co ltd. (2018). Preparation method of 2-oxo-3-ethyl piperidinecarboxylate. Google Patents.
  • Oshita, M. et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 143(42), 17756–17763. Available at: [Link]

  • I. B. et al. (2022). Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. Catalysis Science & Technology, 12, 1845-1854. Available at: [Link]

  • Morandi, B. et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 60(12), 6425-6429. Available at: [Link]

  • Herrera-Ruiz, D. et al. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Organics, 3(3), 253-264. Available at: [Link]

  • S. S. et al. (2015). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 7(1), 164-168. Available at: [Link]

  • Perumal, P. et al. (2013). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3). Available at: [Link]

  • LibreTexts. (2022). 15.6: Monitoring Hydrogenation and Dehydrogenation Reactions by UV Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Ye, B. et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22, 537-544. Available at: [Link]

  • Werkmeister, S. et al. (2015). Asymmetric Homogeneous Hydrogenation of 2-Pyridones. Chemistry – A European Journal, 21(27), 9866-9869. Available at: [Link]

  • Nash, C. L. et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 20, 1539-1557. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the Th‐catalyzed hydroboration of pyridines. ResearchGate. Available at: [Link]

  • Jerphagnon, T. et al. (2000). Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans. Semantic Scholar. Available at: [Link]

  • Li, C. et al. (2018). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Molecules, 23(7), 1735. Available at: [Link]

  • Keith, J. A. & Carter, E. A. (2014). Role of Pyridine as a Biomimetic Organo-Hydride for Homogeneous Reduction of CO2 to Methanol. arXiv. Available at: [Link]

  • Zhang, L. et al. (2023). Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands. Communications Chemistry, 6(1), 133. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. RSC.org. Available at: [Link]

  • Ghaffari, B. et al. (2022). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available at: [Link]

  • T. D. et al. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis, 11, 1088-1116. Available at: [Link]

  • LibreTexts. (2021). 11.2: Hydrogenation with Heterogeneous Catalysts. Chemistry LibreTexts. Available at: [Link]

  • Zhang, Q. et al. (2023). Unlocking the catalytic potential of heterogeneous nonprecious metals for selective hydrogenation reactions. Chemical Society Reviews, 52, 269-307. Available at: [Link]

  • Lu, S.-M. et al. (2009). Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Benzylquinolines and 2-Functionalized and 2,3-Disubstituted Quinolines. The Journal of Organic Chemistry, 74(9), 3422–3427. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving yields in the synthesis of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yields in the synthesis of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate derivatives Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges encountered in the construction of the 2-pyridone scaffold (specifically the 3-carboxylate derivatives). These heterocycles are critical pharmacophores in kinase inhibitors (e.g., P38 MAP kinase) and anticancer agents.

Unlike standard pyridine synthesis, the 2-oxo-1,2-dihydro tautomer presents unique challenges regarding solubility, tautomeric equilibrium, and isolation. This guide moves beyond basic textbook procedures to address the "hidden" variables that kill yields.

Module 1: Synthetic Pathway Selection & Optimization

Current Status: Low yield (<40%) or difficulty isolating the solid product.

Q1: Which synthetic route offers the highest fidelity for the 3-carboxylate core?

Answer: While the Guareschi-Thorpe condensation (using cyanoacetamide) is the "classic" route, it often yields the 3-carbonitrile intermediate, requiring a harsh acid hydrolysis/esterification step that degrades sensitive substituents.

For direct access to the 3-carboxylate (ester) with improved yields, we recommend the One-Pot Enamine-Malonate Cyclization or the FeCl₃-Catalyzed Annulation .

Comparative Workflow:

FeatureRoute A: Classic Guareschi-ThorpeRoute B: Enamine-Malonate (Recommended)
Reagents 1,3-Diketone + Cyanoacetamide + Base (KOH/Piperidine)1,3-Diketone + Diethyl Malonate + NH₄OAc
Intermediate 3-Cyano-2-pyridone (Solid, high mp)Enamino-ester (Transient)
Step Count 2 (Cyclization + Hydrolysis/Esterification)1 (Direct Cyclization)
Key Failure Mode Incomplete hydrolysis of CN group; Decarboxylation.Competitive Knoevenagel condensation; Polymerization.
Typical Yield 30-50% (Overall)65-85%
Q2: My reaction turns into a black tar. How do I prevent polymerization?

Answer: This is a symptom of uncontrolled aldol polymerization of the 1,3-dicarbonyl component or thermal decomposition of the enamine intermediate.

Troubleshooting Protocol:

  • Temperature Staging: Do not reflux immediately.

    • Stage 1: Stir at 0–25°C for 1 hour to allow the Knoevenagel/Michael addition to reach equilibrium.

    • Stage 2: Slowly ramp to reflux for the cyclization/elimination step.

  • Catalyst Switch: Switch from strong bases (NaOEt, KOH) to mild Lewis Acids or Nanocatalysts . Strong bases promote side-reactions with the ester moiety.

    • Recommendation: Use FeCl₃ (10 mol%) or ZnO Nanoparticles . These act as dual-activation catalysts, stabilizing the dicarbonyl enol form without triggering anionic polymerization [1, 2].

Module 2: Mechanism-Based Troubleshooting

Current Status: Product is impure or NMR spectra are confusing.

Q3: My NMR spectrum shows broad peaks and shifting signals. Is my product impure?

Answer: Not necessarily. You are likely observing Lactam-Lactim Tautomerism . The 2-oxo-1,2-dihydropyridine (Lactam, A ) exists in equilibrium with 2-hydroxypyridine (Lactim, B ).

  • Non-polar solvents (CDCl₃): Equilibrium shifts, often causing broad NH/OH signals or peak doubling.

  • Polar solvents (DMSO-d6): Favors the Lactam (2-oxo) form due to hydrogen bonding stabilization.

Action: Run your NMR in DMSO-d6 . If the peaks sharpen and the carbonyl carbon appears at ~160-165 ppm, your product is pure.

Visualizing the Mechanism & Failure Points

The following diagram illustrates the critical "Michael-First" pathway and where it typically fails.

ReactionMechanism Start Reagents: 1,3-Diketone + Ethyl Cyanoacetate/Malonate Step1 Step 1: Knoevenagel Condensation (Formation of Ylidene) Start->Step1 Base/Catalyst Side1 FAILURE MODE A: Aldol Polymerization (Temp too high initially) Start->Side1 Uncontrolled Heating Step2 Step 2: Michael Addition (Ammonia/Amine Attack) Step1->Step2 + NH4OAc Step3 Step 3: Intramolecular Cyclization (Ring Closure) Step2->Step3 - H2O / - EtOH Side2 FAILURE MODE B: Incomplete Cyclization (Wet Solvent/Low Temp) Step3->Side2 Kinetic Trap Product Target: Ethyl 2-oxo-1,2-dihydropyridine -3-carboxylate Step3->Product Aromatization

Caption: Logical flow of the cyclization pathway highlighting critical failure modes (polymerization vs. kinetic traps).

Module 3: Isolation & Purification (The "Oiling Out" Problem)

Current Status: Reaction is complete (by TLC), but the product won't crystallize or is stuck in a viscous oil.

Q4: The product oils out upon acidification. How do I get a solid?

Answer: 2-Pyridones are amphoteric and possess high polarity. They often form supersaturated oils in aqueous/alcoholic mixtures.

The "pH Swing" Protocol:

  • Concentration: Remove at least 80% of the reaction solvent (usually Ethanol/Methanol) under reduced pressure. Do not evaporate to dryness.

  • Dilution: Add water (3x the remaining volume).

  • Acidification:

    • If using the Cyanoacetate route (Basic): Acidify slowly with 10% HCl to pH 3-4 .

    • Critical: Do not drop to pH 1. The pyridone nitrogen can protonate, forming a soluble cation salt (

      
      ), preventing precipitation.
      
  • Induction: If oil persists, add a "seed" solvent. A small amount of Acetonitrile or Isopropanol (10% v/v) added to the aqueous phase often triggers crystallization. Sonication is highly effective here.

Q5: Recrystallization solvents?

Avoid pure ethanol. Use Acetic Acid/Water (1:1) or DMF/Ethanol . The high melting point of these derivatives (>200°C) often requires high-boiling solvents for effective purification.

Module 4: Advanced Yield Improvement (Green & Catalytic)

Current Status: Looking to scale up or improve atom economy.

Q6: Can I use Microwave Irradiation?

Answer: Yes, and it is highly recommended for this scaffold.

  • Method: React 1,3-diketone, ethyl cyanoacetate, and ammonium acetate.

  • Conditions: 140°C, 10–15 minutes, sealed vessel.

  • Benefit: Yields typically increase from ~50% (thermal) to 85-92% (MW) because the rapid heating bypasses the slow polymerization side-reactions [3].

Q7: Are there metal-free catalytic options?

Answer: Yes. L-Proline or Piperidine are standard, but for the specific 3-carboxylate, Ionic Liquids ([bmim]BF4) have shown to act as both solvent and catalyst, improving yields to >90% and allowing for catalyst recycling.

Summary of Optimized Protocol (FeCl₃ Mediated)

For the synthesis of Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate :

  • Mix: Ethyl acetoacetate (1.0 eq), Ethyl cyanoacetate (1.0 eq), and Ammonium Acetate (1.2 eq).

  • Catalyst: Add FeCl₃ (10 mol%) .

  • Solvent: Ethanol (reflux) or Solvent-free (at 80°C).

  • Time: Monitor TLC. Usually complete in 3-4 hours.

  • Workup: Cool to RT. Pour into crushed ice. The solid precipitates immediately. Filter and wash with cold water/EtOH (8:2).

References
  • Kantam, M. L., et al. (2013). "One-pot, three-component synthesis of highly substituted pyridines... using nanocrystalline magnesium oxide."[1] Journal of Chemical Sciences.

  • Sadeghi, B., et al. (2021). "One-pot multicomponent synthesis of highly substituted pyridines using hydrotalcite as a solid base."[2][3] Current Chemistry Letters.

  • Osman, H., et al. (2012). "Multicomponent, One-Pot Synthesis of Highly Substituted Pyridines with Zinc Oxide Nanoparticles... under Microwave Irradiation." Connect Journals.

  • Fischer, C. B., et al. (2004).[4] "Synthesis and Solid-State Structures of Alkyl-Substituted 3-Cyano-2-pyridones." Zeitschrift für Naturforschung B.

  • Gogoi, S., et al. (2005). "An efficient one-pot synthesis of 1,2-dihydro-2-oxo-3-pyridinecarboxylate derivatives by FeCl3-Promoted [3+3] Annulation." Synlett.

Sources

Minimizing side reactions during the alkylation of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate .

Ticket ID: #PYR-C3-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist

System Overview & Core Challenge

You are working with a 2-pyridone scaffold substituted at the C3 position with an ethyl ester. This substrate presents a classic ambident nucleophile challenge.

  • The Substrate: Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate exists in a tautomeric equilibrium between the lactam (2-pyridone, favored) and lactim (2-hydroxypyridine) forms.

  • The Problem: Upon deprotonation, the negative charge is delocalized between the Nitrogen (

    
    ) and the Oxygen (
    
    
    
    ).[1][2]
    • 
      -Alkylation (Desired):  Usually the thermodynamic product; essential for most kinase inhibitor scaffolds.
      
    • 
      -Alkylation (Side Reaction):  The kinetic product; often favored by "hard" conditions or steric hindrance.
      
  • The Complication: The C3-Ethyl Ester is an Electron Withdrawing Group (EWG).[1] It increases the acidity of the

    
     (making deprotonation easier) but decreases the nucleophilicity of the nitrogen, potentially allowing the oxygen to compete more aggressively if reaction conditions are not optimized.[1]
    

Troubleshooting Guide (FAQ Format)

Issue 1: "I am seeing significant O-alkylated byproduct (alkoxypyridine)."

Diagnosis: This is a Regioselectivity Failure.[2] The reaction conditions are likely favoring the "Hard/Soft Acid-Base" mismatch or the cation is coordinating too tightly to the nitrogen.[1]

Root Cause Analysis:

  • Base Cation: Using Silver (

    
    ) salts almost exclusively yields 
    
    
    
    -alkylation.[2] Using Sodium (
    
    
    ) or Lithium (
    
    
    ) can sometimes lead to mixed products due to tight ion pairing.[1][2]
  • Solvent: Non-polar solvents (Toluene, THF) often favor

    
    -alkylation or mixed results.[1][2]
    
  • Leaving Group: Hard leaving groups (Tosylate, Mesylate) can sometimes favor attack by the harder oxygen center.[1][2]

Corrective Action:

  • Switch to Cesium: Use Cesium Carbonate (

    
    ) .[2] The large Cesium cation forms a "loose" ion pair, leaving the pyridone anion "naked" and free to react at the thermodynamically favored Nitrogen center.[1]
    
  • Solvent Polarity: Use high-dielectric, polar aprotic solvents like DMF or DMSO .[2] These solvate the cation effectively, further promoting

    
    -selectivity.
    
  • Temperature:

    
    -alkylation is thermodynamic.[2] Ensure the reaction is heated (typically 60–90°C) to allow equilibration to the stable 
    
    
    
    -isomer.[1]
Issue 2: "My ethyl ester is disappearing or turning into a carboxylic acid."

Diagnosis: Saponification (Hydrolysis) or Transesterification.[1][2] Root Cause:

  • Wet Solvents: The combination of base (

    
    , 
    
    
    
    ) and water (even trace amounts in hygroscopic DMF) generates Hydroxide (
    
    
    ), which rapidly hydrolyzes the ester.[1][2]
  • Wrong Base: Using metal alkoxides (e.g., Sodium Methoxide) will cause transesterification (Ethyl

    
     Methyl ester).[1][2]
    

Corrective Action:

  • Strict Anhydrous Conditions: Use anhydrous DMF (water <50 ppm). Store bases in a desiccator.

  • Non-Nucleophilic Bases: Avoid alkoxides. Stick to Carbonates (

    
    , 
    
    
    
    ) or Hydrides (
    
    
    ).[1][2]
Issue 3: "The reaction is stalling; low conversion."

Diagnosis: Nucleophilic Deactivation.[2] Root Cause: The C3-ester pulls electron density from the ring. The nitrogen is less nucleophilic than in a standard pyridone.[1][2] Corrective Action:

  • Catalytic Iodide: Add 10 mol% NaI or TBAI (Tetrabutylammonium iodide).[2] This converts your alkyl chloride/bromide into a more reactive alkyl iodide in situ (Finkelstein reaction).[1]

Decision Logic & Mechanism (Visualization)

The following diagrams illustrate the decision process for optimizing regioselectivity and the competing pathways.

Regioselectivity Start Start: Alkylation of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate BaseChoice Choose Base & Solvent Start->BaseChoice PathO Ag2CO3 / Toluene or Hard Electrophile BaseChoice->PathO Silver Salts / Non-polar PathN Cs2CO3 or K2CO3 / DMF or NaH / THF BaseChoice->PathN Alkali Carbonates / Polar IntermedO Kinetic Pathway (O-Attack) PathO->IntermedO IntermedN Thermodynamic Pathway (N-Attack) PathN->IntermedN ProdO Product A: O-Alkyl (Imidate) (Undesired Side Reaction) IntermedO->ProdO Irreversible under these conditions ProdN Product B: N-Alkyl (Lactam) (Target Molecule) IntermedN->ProdN High Temp Promotes

Caption: Decision tree for maximizing N-selectivity (Green path) vs. accidental O-alkylation (Red path).

Standard Operating Procedure (SOP)

Protocol ID: SOP-PYR-003 Objective: High-yield


-alkylation of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate.
Materials
  • Substrate: Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 equiv)

  • Electrophile: Alkyl Halide (1.1 – 1.2 equiv)[1][2]

  • Base: Cesium Carbonate (

    
    ) (1.5 – 2.0 equiv)[1][2]
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

  • Additive: TBAI (0.1 equiv) - Optional, if using alkyl chlorides[1]

Step-by-Step Workflow
  • Drying (Critical): Flame-dry a round-bottom flask under Argon/Nitrogen flow. Ensure

    
     is dry (store in oven or desiccator).
    
  • Solubilization: Charge the flask with the Substrate and Anhydrous DMF . Stir until fully dissolved.

  • Deprotonation: Add

    
      in one portion. The suspension may change color (often yellow/orange) indicating anion formation.[1][2] Stir at Room Temp for 15 minutes.
    
  • Alkylation: Add the Alkyl Halide dropwise (neat or in minimal DMF).[1][2]

    • Note: If using a solid alkyl halide, dissolve in DMF first.[1][2]

  • Reaction: Heat the mixture to 60°C . Monitor by TLC/LCMS.[2]

    • Checkpoint: If

      
      -alkylation is observed >10%, increase temperature to 80°C to push thermodynamic equilibration (unless the alkyl group is thermally sensitive).[1]
      
  • Workup:

    • Dilute with EtOAc.[2]

    • Wash 3x with Water (to remove DMF).[1][2]

    • Wash 1x with Brine.[2]

    • Dry over

      
      , filter, and concentrate.[1][2]
      
  • Purification: Flash chromatography. The

    
    -alkyl product is typically more polar  than the 
    
    
    
    -alkyl byproduct.
Data Summary: Base/Solvent Effects
BaseSolventMajor ProductMechanism Note

Toluene/BenzeneO-Alkyl Silver coordinates leaving group; favors hard center.

THFMixed / N-Alkyl Tight ion pairing can lead to mixed regioselectivity.

AcetoneMixed Lower temp (reflux) often insufficient for full equilibration.[1][2]

DMF N-Alkyl (>95%) "Cesium Effect" + Polar solvent = Naked anion.[2]

References & Authority

  • Regioselectivity in 2-Pyridones:

    • Mechanism:[1][2][3][4][5][6] The regioselectivity of 2-pyridone alkylation is governed by the HSAB (Hard-Soft Acid-Base) theory and steric factors. Alkali metal salts in polar aprotic solvents favor thermodynamic N-alkylation.

    • Source: Almena, I., et al. "Solvent-Free Benzylations of 2-Pyridone.[1][7] Regiospecific N- or C-Alkylation." Chemistry Letters, 2006.[1][2][7] Link

  • Cesium Carbonate Effect:

    • Insight: Cesium carbonate is superior for N-alkylation of deactivated or sterically hindered pyridones due to the formation of looser ion pairs compared to sodium or potassium.

    • Source: Sato, T., et al. "CsF in Organic Synthesis.[1][2][4] Tuning of N- or O-Alkylation of 2-Pyridone."[8][9] Synlett, 1995.[1][2][4] Link

  • Substrate Specifics (C3-Ester):

    • Context: The ethyl ester at C3 (as seen in Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate) acts as an EWG, reducing ring nucleophilicity and requiring optimized conditions (like the Cs2CO3/DMF system) to prevent O-alkylation or hydrolysis.

    • Source: "Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate - Substance Info." PubChem. Link (Structural confirmation and physical properties).[1]

  • Alternative Methodologies:

    • Mitsunobu:[1][2][8] For difficult substrates, Mitsunobu conditions can be tuned for N-alkylation, though direct alkylation is preferred for scale.[1][2]

    • Source: Torhan, M. C., et al.[1][2][4] "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters, 2013.[1][2] Link[1]

Sources

Optimizing reaction temperature for regioselective functionalization of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role: Senior Application Scientist Audience: Drug Discovery Chemists & Process Engineers

Technical Support Center: Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate

Welcome to the specialized support hub for 2-pyridone scaffolds. This guide addresses the critical thermodynamic and kinetic parameters governing the functionalization of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate . Due to the ambident nucleophilicity (N1 vs. O2) and the electronic directing effects of the C3-ester, temperature control is not merely a catalyst for rate—it is the primary switch for regioselectivity.

Part 1: The Nucleophilic Conflict (N1 vs. O2 Selectivity)

The core challenge with this substrate is its ambident nature. The C3-ethyl ester creates steric bulk near the N1/O2 region and increases the acidity of the N-H proton (


 in DMSO), making the anion easier to generate but harder to direct.
The Thermodynamic Rule (N-Alkylation)
  • Target: N-substituted pyridones (Lactam form).

  • Temperature Strategy: High Temperature (

    
    ).
    
  • Mechanism: N-alkylation preserves the amide resonance and the high stability of the 2-pyridone core. While O-alkylation (forming 2-alkoxypyridines) restores pyridine aromaticity, the N-alkylated product is generally the thermodynamic product .

  • Protocol Insight: Using alkali metal carbonates (

    
     or 
    
    
    
    ) in polar aprotic solvents (DMF, NMP) at elevated temperatures promotes equilibration. If O-alkylation occurs kinetically, the high temperature often facilitates the
    
    
    rearrangement (Lactim-Lactam rearrangement) or simply favors the more stable N-product pathway.
The Kinetic/Coordination Rule (O-Alkylation)
  • Target: 2-Alkoxypyridines (Lactim ether form).

  • Temperature Strategy: Low to Ambient Temperature (

    
    ).
    
  • Mechanism: O-alkylation is often the kinetic product under specific conditions. To lock this in, you must prevent equilibration to the N-isomer.

  • Protocol Insight: The use of Silver salts (

    
     or 
    
    
    
    ) is critical here. Silver coordinates strongly to the Nitrogen lone pair, sterically and electronically blocking it, forcing the electrophile to attack the Oxygen. This reaction must be kept cool to prevent the dissociation of the Ag-N complex.

Part 2: Visualizing the Decision Matrix

The following logic flow illustrates how Temperature and Reagent choice dictate the reaction trajectory.

ReactionPathways Start Substrate: Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate Decision Target Regioisomer? Start->Decision N_Path N-Alkylation (Thermodynamic) Decision->N_Path Stable Lactam O_Path O-Alkylation (Kinetic/Coordination) Decision->O_Path Pyridine Ether N_Cond Conditions: Base: K2CO3/Cs2CO3 Solvent: DMF/NMP Temp: 80-100°C N_Path->N_Cond N_Prod Product: Ethyl 1-alkyl-2-oxo-1,2- dihydropyridine-3-carboxylate N_Cond->N_Prod High Temp Promotes N-attack O_Cond Conditions: Base: Ag2CO3 Solvent: Toluene/DCM Temp: 0-25°C O_Path->O_Cond O_Prod Product: Ethyl 2-alkoxynicotinatem O_Cond->O_Prod Low Temp Ag-N Blocking

Caption: Decision tree for selecting reaction conditions based on desired regioselectivity (N vs O).

Part 3: C-H Functionalization (C5 Selectivity)

When functionalizing the ring carbons (C-H activation), the C3-ester acts as an electron-withdrawing group (EWG), deactivating the ring compared to a simple pyridone.

  • Regioselectivity: Electrophilic substitution usually occurs at C5 (beta to the nitrogen, meta to the ester).

  • Temperature Requirement: High (

    
    ).
    
  • Why? The activation energy for C-H bond cleavage on this electron-deficient ring is high. Palladium-catalyzed direct arylation requires these temperatures to facilitate the Concerted Metalation-Deprotonation (CMD) step.

Part 4: Troubleshooting & FAQs

Q1: I am attempting N-alkylation at 80°C, but I see a 20% mixture of the O-alkylated product. How do I fix this?

Diagnosis: The reaction is likely under "mixed control."[1] The temperature is high enough for reaction but not high enough to drive thermodynamic equilibration, or the cation is too "hard." Corrective Action:

  • Increase Temperature: Push to

    
     (if solvent allows).
    
  • Switch Cation: Move from

    
     to 
    
    
    
    . Cesium (soft cation) stabilizes the softer N-nucleophilic center better than Potassium or Sodium.
  • Solvent: Ensure you are using DMF or DMSO. Avoid ethereal solvents which suppress charge separation.

Q2: My yield is low during C-H arylation at 130°C. Is the ester hydrolyzing?

Diagnosis: Yes, at


, trace water in the solvent combined with carbonate bases will rapidly hydrolyze the C3-ethyl ester to the acid, which may then decarboxylate.
Corrective Action: 
  • Dry Conditions: Use molecular sieves in the reaction vessel.

  • Switch Base: Use anhydrous

    
     instead of carbonates, as it generates water less reversibly/aggressively in non-aqueous media.
    
  • Lower Temp/Better Catalyst: Switch to a more active catalyst system (e.g.,

    
     with P(t-Bu)3) that allows operation at 
    
    
    
    .
Q3: Can I convert the O-alkylated byproduct back to the N-alkylated target?

Answer: Yes. This is the Chapman Rearrangement (or similar thermal isomerization). Protocol: Heat the isolated O-alkyl impurity neat or in a high-boiling solvent (diphenyl ether) to


. The alkyl group will migrate from Oxygen to Nitrogen. Note: This requires the alkyl group to be non-eliminating (e.g., methyl, benzyl).

Part 5: Standardized Protocols

Protocol A: Regioselective N-Alkylation (Target: >95:5 N:O ratio)
  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents: Add Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 eq),

    
     (1.5 eq), and anhydrous DMF (0.2 M).
    
  • Activation: Stir at 60°C for 30 mins to ensure deprotonation.

  • Addition: Add Alkyl Halide (1.2 eq) dropwise.

  • Reaction: Heat to 100°C for 4-12 hours.

  • Workup: Dilute with water (dissolves inorganic salts) and extract with EtOAc. The N-isomer is typically more polar than the O-isomer.

Protocol B: Regioselective O-Alkylation
  • Setup: Wrap flask in foil (Silver salts are light-sensitive).

  • Reagents: Add Substrate (1.0 eq),

    
     (1.1 eq), and Toluene (0.1 M).
    
  • Reaction: Add Alkyl Halide (1.2 eq). Stir at Ambient Temperature (20-25°C) .

  • Monitoring: Do NOT heat. If reaction is slow, add catalytic ultrasound rather than heat.

  • Workup: Filter through Celite to remove Ag salts immediately.

Summary Data Table: Temperature vs. Selectivity

VariableCondition A (Kinetic/Coordination)Condition B (Thermodynamic)
Temperature


Base

(Silver Carbonate)

or

Solvent Non-polar (Toluene, Benzene, DCM)Polar Aprotic (DMF, DMSO, NMP)
Major Product O-Alkyl (2-alkoxypyridine)N-Alkyl (1-alkyl-2-pyridone)
Selectivity Ratio Typically > 90:10 (O:N)Typically > 95:5 (N:O)

References

  • Ambident Nucleophilicity of 2-Pyridones

    • Title: N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone.[2][3]

    • Source: Tetrahedron Letters (1994).[2]

    • URL:[Link]

  • Silver-Mediated O-Alkylation

    • Title: Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion.[4]

    • Source: Chemical Communic
    • URL:[Link]

  • C-H Functionalization of Pyridones

    • Title: A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls.
    • Source: Organic & Biomolecular Chemistry (2018).
    • URL:[Link]

  • Thermodynamic Control in Heterocycles

    • Title: C Alkylation and O alkylation | Thermodynamic and kinetic stability.[1]

    • Source: J Chemistry (Educ
    • URL:[Link]

Sources

Technical Support Center: Recrystallization of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this compound. The information presented here is a synthesis of established chemical principles and field-proven experience to ensure you achieve the highest purity for your compound.

Understanding the Molecule and the Process

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate, also known as ethyl 2-hydroxynicotinate, is a heterocyclic compound that often serves as a key intermediate in the synthesis of various pharmaceutical agents. Achieving high purity of this solid compound is critical, and recrystallization is a powerful and commonly used technique for this purpose.[1][2]

The fundamental principle of recrystallization lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[2][3] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving the impurities dissolved in the remaining solution (mother liquor).[3][4]

Core Principles of Recrystallization

Recrystallization_Principles

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate in a question-and-answer format.

Q1: My compound will not dissolve in the hot solvent, even after adding a large volume. What's wrong?

Possible Causes & Solutions:

  • Incorrect Solvent Choice: The most likely reason is that the solvent is not suitable for your compound. An ideal solvent should dissolve the compound when hot but have poor solubility at room temperature.[2]

    • Action: Perform systematic solubility tests with a small amount of your crude product in various solvents. Common choices for pyridine derivatives include ethanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water.[5][6][7]

  • Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent.

    • Action: If a significant portion of your compound has dissolved but a solid remains, perform a hot gravity filtration to remove the insoluble impurities before proceeding with the cooling and crystallization steps.[3] Be sure to use a pre-heated funnel to prevent premature crystallization.

Q2: After cooling the solution, no crystals have formed. What should I do?

Possible Causes & Solutions:

  • Too Much Solvent: This is a very common issue. Adding an excess of solvent will keep the compound dissolved even at lower temperatures.[8][9]

    • Action: Gently heat the solution to boil off some of the solvent to increase the concentration of your compound.[3][8] Allow it to cool again slowly.

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal solubility at that temperature, but crystal nucleation has not initiated.[8]

    • Action 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface.[9][10] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Action 2: Seeding: If you have a small amount of the pure compound, add a "seed crystal" to the solution to induce crystallization.[8][10]

  • Rapid Cooling: Cooling the solution too quickly, for instance by placing it directly in an ice bath, can inhibit the formation of well-defined crystals.[3][11]

    • Action: Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath.[3]

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

Possible Causes & Solutions:

  • High Impurity Level: A high concentration of impurities can lower the melting point of the mixture, causing it to separate as an oil.

    • Action: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and attempt to cool it more slowly.[8] If this fails, it may be necessary to first purify the compound by another method, such as column chromatography, to remove the bulk of the impurities.[1]

  • Inappropriate Solvent: The boiling point of the solvent may be too high, causing the compound to melt before it dissolves.

    • Action: Choose a solvent with a lower boiling point.[12]

  • Mixed Solvent System Issues: When using a two-solvent system, adding the "anti-solvent" (the one in which the compound is less soluble) too quickly can cause the compound to precipitate as an oil.

    • Action: Re-heat the solution until it is clear. Add the anti-solvent dropwise with constant swirling at the boiling point of the primary solvent until a faint cloudiness persists, then add a drop or two of the primary solvent to redissolve it before cooling.[3]

Q4: The recrystallization resulted in a very low yield. Why did this happen?

Possible Causes & Solutions:

  • Excessive Solvent: As mentioned, using too much solvent will result in a significant amount of your product remaining in the mother liquor.[9][10]

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration, some of your product may have crystallized in the filter funnel.

    • Action: Ensure your funnel and receiving flask are sufficiently pre-heated. Adding a small excess of solvent before filtration can also help prevent this.[12]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[9]

    • Action: Always use a minimal amount of ice-cold solvent for washing the crystals during vacuum filtration.[4]

Frequently Asked Questions (FAQs)

What are the best starting solvents to test for the recrystallization of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate?

Based on literature for similar compounds, good starting points for solubility tests include ethanol, isopropanol, ethyl acetate, and water.[5][6][7] A mixed solvent system, such as ethanol-water, is often effective.[7]

How do I perform a two-solvent recrystallization?

  • Dissolve your compound in a minimum amount of a hot solvent in which it is highly soluble.

  • While keeping the solution hot, slowly add a second solvent (the "anti-solvent") in which the compound is poorly soluble, until the solution becomes cloudy. The two solvents must be miscible.[3]

  • Add a few drops of the first solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to induce crystallization.[3]

How can I tell if my recrystallized product is pure?

The purity of your recrystallized product can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques like NMR or mass spectrometry can confirm the structure and purity of the final product.[2]

My final product is still colored. What can I do?

If your product has a persistent color, it may be due to highly colored impurities. You can try adding a small amount of activated charcoal to the hot solution before the hot gravity filtration step. The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb some of your product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add a few milligrams of the crude solid and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.[2]

  • Dissolution: Place the crude Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.[3][13]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[11]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[4]

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the funnel under vacuum for a period or by transferring them to a watch glass to air dry. For solvents like water, overnight drying may be necessary.[9]

Protocol 2: Two-Solvent Recrystallization
  • Solvent Selection: Identify a "good" solvent that dissolves the compound at all temperatures and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.[3]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Inducing Crystallization: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy. Then, add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.[3]

  • Cooling and Isolation: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.

Decision-Making Flowchart for Recrystallization

Recrystallization_Troubleshooting

References

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved February 25, 2026, from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved February 25, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved February 25, 2026, from [Link]

  • Recrystallization1. (n.d.). California State University, Stanislaus. Retrieved February 25, 2026, from [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Retrieved February 25, 2026, from [Link]

  • Kumar, A., et al. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. OMICS International. Retrieved February 25, 2026, from [Link]

  • Recrystallization-1.pdf. (n.d.). University of Massachusetts. Retrieved February 25, 2026, from [Link]

  • CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate. (n.d.). Google Patents.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. (2014). SciELO México. Retrieved February 25, 2026, from [Link]

  • Chem Player. (2024, December 18). Recrystallization - a CLASSIC technique to purify a SOLID [Video]. YouTube. Retrieved February 25, 2026, from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. Retrieved February 25, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offering a scientifically rigorous and practical approach to developing a robust, stability-indicating HPLC method.

Introduction: The Critical Need for Purity Analysis

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity is paramount as any impurities can affect the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for assessing the purity of pharmaceutical ingredients due to its high resolution, sensitivity, and accuracy.[3][4][5]

A well-developed HPLC method should be "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.[3][6] This guide will compare different approaches to developing such a method, focusing on the critical parameters of column chemistry, mobile phase composition, and detection.

The Foundation: Understanding the Analyte

Before embarking on method development, understanding the physicochemical properties of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate is crucial. Its structure (see Figure 1) reveals a moderately polar molecule with a pKa that will influence its retention behavior under different pH conditions. This initial assessment guides the selection of a suitable chromatographic mode, which in this case is reversed-phase HPLC.[7][8]

Figure 1: Chemical Structure of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate

Image of the chemical structure of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate would be placed here.

Experimental Workflow: A Systematic Approach

The development of a robust HPLC method follows a logical progression. The following diagram illustrates the key stages involved.

HPLC_Method_Development_Workflow A Analyte Characterization (pKa, Solubility, UV Spectrum) B Initial Method Scouting (Column & Mobile Phase Screening) A->B Guides initial choices C Method Optimization (Gradient, Flow Rate, Temperature) B->C Refines separation D Forced Degradation Studies C->D Assesses stability-indicating nature D->C Feedback for re-optimization E Method Validation (ICH Q2(R1)) D->E Confirms specificity F Final Method E->F Establishes reliability

Caption: A typical workflow for developing a stability-indicating HPLC method.

Comparison of Chromatographic Conditions

The success of an HPLC separation hinges on the careful selection of the stationary and mobile phases. Here, we compare two common reversed-phase columns and mobile phase strategies.

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

The choice of the stationary phase is critical for achieving the desired selectivity.

  • C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules.[7] They are a good starting point for moderately polar compounds like our target analyte.

  • Phenyl-Hexyl Columns: These columns provide alternative selectivity due to pi-pi interactions between the phenyl rings of the stationary phase and the analyte.[9] This can be particularly advantageous for separating aromatic compounds and their structurally similar impurities.

Table 1: Comparison of Stationary Phases

ParameterC18 ColumnPhenyl-Hexyl ColumnRationale for Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate
Primary Interaction HydrophobicHydrophobic and π-π interactionsThe pyridine ring in the analyte suggests potential for beneficial π-π interactions with a phenyl-hexyl column, possibly improving resolution from closely related impurities.
Typical Applications General purpose, wide range of polaritiesAromatic compounds, planar moleculesBoth are suitable, but the phenyl-hexyl offers a different selectivity that could be crucial.
Retention Strong for non-polar compoundsEnhanced for aromatic compoundsRetention will be influenced by the mobile phase, but the phenyl-hexyl may offer more tunable retention.
Mobile Phase Optimization: Acetonitrile vs. Methanol and pH Effects

The mobile phase composition, particularly the organic modifier and pH, fine-tunes the separation.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[9] Acetonitrile generally has a lower viscosity and provides better peak shapes for many compounds. Methanol, however, can offer different selectivity and is a stronger solvent for disrupting hydrogen bonding.[9]

  • Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analyte and any ionizable impurities.[9] For a compound with a pyridine moiety, controlling the pH is essential to ensure consistent retention and peak shape. A buffer is typically used to maintain a constant pH.

Table 2: Comparison of Mobile Phase Strategies

Mobile Phase SystemAdvantagesDisadvantagesSuitability for Purity Analysis
Acetonitrile/Water with 0.1% Formic Acid Good peak shape, low UV cutoff, volatile (MS compatible).May not provide sufficient selectivity for all impurities.A good starting point for initial method scouting due to its general applicability.
Methanol/Phosphate Buffer (pH 3.0) Alternative selectivity compared to acetonitrile, buffer controls pH for reproducible retention.Higher viscosity, phosphate buffers are not MS compatible.Potentially better for resolving critical pairs of impurities if the initial acetonitrile method fails.

Experimental Protocols

The following are detailed protocols for initial method scouting.

Protocol 1: C18 Column with Acetonitrile Gradient
  • HPLC System: A standard HPLC system with a UV detector.[5]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the λmax of the analyte).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (50:50 v/v) to a concentration of approximately 0.5 mg/mL.

Protocol 2: Phenyl-Hexyl Column with Methanol Gradient
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0-3 min: 20% B

    • 3-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm (or the λmax of the analyte).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of mobile phase A and B (80:20 v/v) to a concentration of approximately 0.5 mg/mL.

Ensuring a Stability-Indicating Method: Forced Degradation Studies

To demonstrate that the method is stability-indicating, forced degradation studies must be performed.[3][6][10] This involves subjecting the analyte to various stress conditions to generate potential degradation products. The developed HPLC method must be able to separate the main peak from any degradants formed.

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions A Acid Hydrolysis (e.g., 0.1N HCl) F Analyze Stressed Samples by Developed HPLC Method A->F B Base Hydrolysis (e.g., 0.1N NaOH) B->F C Oxidative (e.g., 3% H2O2) C->F D Thermal (e.g., 80°C) D->F E Photolytic (e.g., UV light) E->F G Evaluate Peak Purity (PDA Detector) F->G H Confirm Mass Balance F->H I Method is Stability-Indicating G->I H->I

Caption: Workflow for conducting forced degradation studies to establish a stability-indicating method.

Method Validation: Adhering to ICH Q2(R1) Guidelines

Once an optimized method is developed, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11][12][13]

Table 3: Key Validation Parameters

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999, baseline resolution between adjacent peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0%.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.Defined by the linearity and accuracy studies.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptance criteria.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.

Conclusion: Selecting the Optimal Method

The ideal HPLC method for purity analysis of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate will provide a balance of resolution, analysis time, and robustness. While a standard C18 column with an acetonitrile/water mobile phase is a logical starting point, a phenyl-hexyl column with a methanol-based mobile phase offers an orthogonal selectivity that may be necessary to resolve all potential impurities, particularly those with similar structures to the main compound.

Ultimately, the choice of the final method will be dictated by the experimental data obtained during method development and validation. A thorough evaluation of the separation of the active ingredient from all known impurities and degradation products is essential. The principles and protocols outlined in this guide provide a solid framework for making an informed, data-driven decision.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • Patel, S., et al. (2021). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • D'Andrea, S. (2023). The Use Of Forced Degradation In Analytical Method Development. DDL. [Link]

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. uspbpep.com. [Link]

  • Mamatha, T. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Kizekai, G. (2024). Are You Sure You Understand USP <621>? LCGC International. [Link]

  • Hasan, M. N., et al. (2022). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Journal of Analytical Methods in Chemistry. [Link]

  • Perpusnas. (2023). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • de Oliveira, A. C. S., et al. (2021). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. [Link]

  • Resolian. (2023). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Chrom Tech, Inc. (2023). Reverse Phase Chromatography Techniques. [Link]

  • Kumar, A., et al. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Rosario-Ortiz, F. L., et al. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology. [Link]

  • Kumar, A., et al. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Salah, N., et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. [Link]

  • Google Patents.
  • Dyachenko, V. D., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molbank. [Link]

Sources

Mass spectrometry fragmentation patterns of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2]

In the development of kinase inhibitors and antifungals, Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (hereafter E-2-ODP ) serves as a critical heterocyclic scaffold. Its analysis is frequently complicated by tautomeric ambiguity (lactam vs. lactim) and isobaric interference from positional isomers.

This guide provides a definitive comparison of the mass spectrometric behavior of E-2-ODP against its primary structural alternatives: the Methyl Ester analogue and the Free Acid metabolite . By understanding the specific fragmentation channels—particularly the "ortho-effect" driven eliminations—researchers can design robust MRM (Multiple Reaction Monitoring) assays that avoid false positives.

The Tautomeric Challenge

The core structure exists in equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. In the gas phase (MS), this dictates the site of ionization:

  • Solution/Solid State: Predominantly 2-pyridone (

    
    ).
    
  • Gas Phase (ESI+): Protonation occurs preferentially at the carbonyl oxygen, facilitating specific charge-remote fragmentation pathways described below.

Comparative Profiling: E-2-ODP vs. Structural Alternatives

The following analysis compares E-2-ODP with its Methyl ester analog and the Free Acid (hydrolysis product). This comparison highlights why E-2-ODP offers superior spectral "fingerprinting" capabilities due to unique neutral loss channels.

Table 1: Diagnostic Ionization & Fragmentation Comparison (ESI+)
FeatureEthyl Ester (E-2-ODP) Methyl Ester Analog Free Acid (Metabolite)
Precursor (

)
m/z 168 m/z 154 m/z 140
Retention (C18) High (Lipophilic)ModerateLow (Polar/Zwitterionic)
Primary Neutral Loss -28 Da (Ethylene) & -46 Da (Ethanol)-32 Da (Methanol)-18 Da (

) or -44 Da (

)
Diagnostic Mechanism McLafferty-like rearrangement (Unique to Ethyl)Simple Inductive CleavageDecarboxylation
Base Peak (CID) m/z 140 (Carboxylic acid cation)m/z 122 (Acylium ion)m/z 122 (Dehydrated cation)
Interference Risk Low (Unique transition

)
Moderate (Common loss of 32)High (Common metabolic loss)

Analyst Insight: The ethyl group in E-2-ODP provides a "spectral handle." Unlike the methyl ester, the ethyl chain allows for a six-membered transition state (McLafferty-type), ejecting neutral ethylene (


). This transition (

) is highly specific and effectively filters out background noise, whereas the methyl ester relies on a generic loss of methanol.

Detailed Fragmentation Mechanisms

To validate the identity of E-2-ODP, one must track two distinct pathways. The choice of pathway depends on the collision energy (CE) applied.

Pathway A: The "Ortho-Effect" (Low CE)

Due to the proximity of the C2-carbonyl and the C3-ester, the protonated carbonyl facilitates the elimination of ethanol.

  • Transition:

    
    
    
  • Structure: Formation of a cyclic acylium/ketene ion.

Pathway B: Ethylene Elimination (Medium CE)

This is the differentiating pathway for the ethyl ester.

  • Transition:

    
    
    
  • Mechanism: Hydrogen transfer from the

    
    -carbon of the ethyl group to the carbonyl oxygen, releasing ethylene.
    
Visualization of Fragmentation Pathways[3][4]

Fragmentation Precursor Precursor [M+H]+ m/z 168 (Protonated Ethyl Ester) Intermediate1 Intermed. Ion m/z 140 (Protonated Acid) Precursor->Intermediate1 Loss of Ethylene (-28 Da) McLafferty-like (H-transfer) Product1 Acylium Ion m/z 122 (Ketene-like) Precursor->Product1 Loss of Ethanol (-46 Da) Ortho-Effect Intermediate1->Product1 Dehydration (-18 Da) Product2 Pyridyl Cation m/z 94 (Loss of CO) Product1->Product2 Ring Contraction Loss of CO (-28 Da)

Figure 1: ESI+ Fragmentation tree for Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate showing parallel loss channels.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed to maximize the detection of the diagnostic fragments described above.

Sample Preparation[4]
  • Stock Solution: Dissolve 1 mg E-2-ODP in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).

    • Why: High organic content in the diluent ensures the lactam form remains soluble and prevents precipitation in the injector.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: The ethyl ester is moderately hydrophobic. Expect elution around 3.5 min (depending on dead volume), significantly later than the free acid (approx 1.0 min).

Mass Spectrometry Parameters (QqQ)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile ester).

  • Collision Energy (CE):

    • Transition

      
      : 15 eV  (Soft, preserves acid ion).
      
    • Transition

      
      : 25 eV  (Harder, drives ethanol loss).
      
    • Transition

      
      : 40 eV  (High energy, ring degradation).
      
Workflow Diagram

Workflow Sample Sample Prep (50:50 ACN:H2O) LC LC Separation (C18, Gradient) Sample->LC Ionization ESI Source (+3.0 kV) LC->Ionization Q1 Q1 Filter Select m/z 168 Ionization->Q1 Collision Collision Cell (N2 Gas, 15-25 eV) Q1->Collision Q3 Q3 Filter Monitor 140 / 122 Collision->Q3

Figure 2: Linear workflow for the targeted MRM analysis of E-2-ODP.

References

  • BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: Ethyl 2-Cyclopentyl-3-Oxobutanoate and a Comparative Study. (Provides foundational data on beta-keto ester fragmentation and McLafferty rearrangements in ethyl esters). Link

  • National Institutes of Health (NIH). (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. (Details the protonation sites of pyridine derivatives and subsequent fragmentation logic). Link

  • Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. (Authoritative source for general ester cleavage mechanisms and alpha-cleavage rules). Link

  • ResearchGate. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (Demonstrates the utility of pyridine carboxylates as ionization tags and their specific neutral losses). Link

FTIR Spectral Signatures of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate is a highly versatile heterocyclic scaffold utilized extensively in drug development and coordination chemistry. A critical analytical challenge when working with this compound is its structural duality: it exists in a dynamic equilibrium between a lactam form (2-oxo-1,2-dihydropyridine) and a lactim form (2-hydroxypyridine).

This guide provides an objective, data-driven comparison of the Fourier Transform Infrared (FTIR) spectral bands of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate against its tautomeric and structural alternatives. By understanding the causality behind these vibrational shifts—specifically hydrogen bonding and ring conjugation—researchers can accurately validate structural integrity and phase-dependent behavior in their synthetic workflows.

Mechanistic Background: Tautomerism and Hydrogen Bonding

The interpretation of the FTIR spectrum for this compound relies heavily on the physical state of the sample. In the gas phase, the energy difference between the lactam and lactim tautomers is remarkably small, measured by high-resolution IR spectroscopy to be between 2.43 and 3.3 kJ/mol[1]. However, in the solid state, the lactam (2-pyridone) form is overwhelmingly predominant due to the formation of highly stable, hydrogen-bonded helical structures or dimers[2].

The ester group at the 3-position introduces an additional layer of complexity. It is in direct conjugation with the


-unsaturated system of the pyridone ring. This conjugation delocalizes the 

-electrons, weakening the ester C=O double bond and consequently lowering its stretching frequency compared to isolated aliphatic esters.

Tautomerism Lactam Lactam Form (2-Oxo-1,2-dihydropyridine) Lactim Lactim Form (2-Hydroxypyridine) Lactam->Lactim Polar Solvents LactamDimer Lactam Dimer (Solid State) Lactam->LactamDimer Crystallization Lactim->Lactam Non-polar Solvents LactimDimer Lactim Dimer (Non-polar Solution) Lactim->LactimDimer Hydrophobic Effects

Fig 1. Tautomeric and dimerization equilibria of 2-pyridone derivatives across phases.

Comparative FTIR Spectral Analysis

To objectively evaluate the spectral performance and purity of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate, it must be compared against its lactim tautomer (often induced in non-polar solvents) and its hydrolyzed acid analog (2-oxo-1,2-dihydropyridine-3-carboxylic acid).

The presence of the lactam form is definitively confirmed by the simultaneous presence of an N-H stretch and an amide C=O stretch, which are completely absent in the lactim form[3][4].

Quantitative Band Comparison
Vibrational ModeEthyl 2-oxo-1,2-dihydropyridine-3-carboxylate (Solid, Lactam)Ethyl 2-hydroxypyridine-3-carboxylate (Solution, Lactim)2-Oxo-1,2-dihydropyridine-3-carboxylic acid (Solid)Causality / Structural Insight
N-H Stretch 3140 – 3250 cm⁻¹ (Broad)Absent3270 – 3315 cm⁻¹Broadening is caused by intense intermolecular H-bonding in the solid state[3].
O-H Stretch Absent3350 – 3450 cm⁻¹2500 – 3000 cm⁻¹ (Very Broad)The acid analog shows a massive O-H band overlapping the C-H region due to carboxylic acid dimers.
Ester/Acid C=O 1710 – 1725 cm⁻¹1720 – 1735 cm⁻¹1690 – 1700 cm⁻¹Conjugation with the ring lowers the ester C=O from the standard ~1740 cm⁻¹[4].
Amide C=O 1645 – 1660 cm⁻¹Absent1640 – 1650 cm⁻¹The pyridone carbonyl acts as an "Amide I" band. Its absence proves lactim formation[3].
Ring C=C / C=N 1590 – 1610 cm⁻¹1600 – 1620 cm⁻¹ (Strong C=N)1590 – 1600 cm⁻¹The lactim form exhibits a distinct C=N stretch not present in the lactam form.

Experimental Protocol: Self-Validating FTIR Workflow

To ensure scientific integrity, simply recording an FTIR spectrum is insufficient. The following protocol embeds a self-validating H/D exchange step to unambiguously differentiate the N-H stretch of the lactam from potential O-H stretching caused by ambient moisture or tautomerization.

Step-by-Step Methodology
  • Sample Preparation (ATR-FTIR):

    • Place 2–5 mg of the pristine solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

    • Expert Insight: Avoid KBr pellet preparation if possible. The high pressure and hygroscopic nature of KBr can induce polymorphic shifts or force partial tautomerization, skewing the C=O and N-H band ratios.

  • Baseline Acquisition:

    • Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans). Identify the putative N-H band at ~3150 cm⁻¹ and the dual carbonyl bands at ~1720 cm⁻¹ and ~1650 cm⁻¹.

  • Deuterium Oxide (D₂O) Exchange (Validation Step):

    • Dissolve 10 mg of the sample in 0.5 mL of D₂O (if soluble) or a D₂O/MeOD mixture.

    • Evaporate the solvent under a gentle stream of nitrogen to recover the deuterated solid.

  • Comparative Analysis:

    • Re-acquire the ATR-FTIR spectrum of the deuterated sample.

    • Validation Check: The broad N-H band at 3140–3250 cm⁻¹ must disappear, replaced by a new N-D stretching band at 2300–2400 cm⁻¹ (calculated by the isotopic harmonic oscillator shift factor of ~1.35). The C=O bands should remain largely unchanged, confirming the lactam structure[3].

Protocol Step1 1. ATR-FTIR Prep (Preserve Solid State) Step2 2. Initial Scan (Locate 3150 & 1650 cm⁻¹) Step1->Step2 Step3 3. D₂O Exchange (Isotopic Labeling) Step2->Step3 Step4 4. Validation Scan (Observe N-D shift to 2350 cm⁻¹) Step3->Step4

Fig 2. Self-validating FTIR workflow utilizing H/D exchange for definitive band assignment.

Causality & Expert Insights

When evaluating alternatives to Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (such as its un-esterified acid or N-alkylated derivatives), the FTIR spectrum serves as a direct readout of the molecule's electronic environment:

  • The "Missing" Amide Band: If a synthesized batch shows a strong band at ~1730 cm⁻¹ but lacks the ~1650 cm⁻¹ band, the compound has likely aromatized into the 2-hydroxypyridine (lactim) form. This is a common failure mode during crystallizations from highly non-polar solvents[1].

  • Carbonyl Splitting: The distinct separation between the ester C=O (~1720 cm⁻¹) and the pyridone C=O (~1650 cm⁻¹) is a hallmark of this scaffold. In derivatives where the ester is moved to the 4-position or 5-position, the conjugation pathway is altered, often pushing the ester C=O back up toward 1735 cm⁻¹.

References

  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon Source: ACS Omega URL:[Link]

  • 2-Pyridone: Tautomerism and Chemical Properties Source: ChemEurope URL:[Link]

  • 2-Pyridone - Aggregation and Solution Dynamics Source: Wikipedia URL:[Link]

  • Clean and Efficient One-Pot Synthesis of New 2-Oxo-2,3-Dihydro-1H-Pyrrole-3-Carboxylic Acid and 2-Oxo-1,2-Dihydro-Pyridine-3-Carboxylic Acid Derivatives Source: Research and Reviews (Open Access Journals) URL:[Link]

Sources

Comparing reactivity of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate vs Methyl 2-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (Compound A) and Methyl 2-hydroxynicotinate (Compound B) are structural analogs often used interchangeably in early-stage discovery but exhibit distinct physicochemical behaviors in process chemistry.[1]

While both compounds share the same core reactivity governed by the 2-pyridone ⇌ 2-hydroxypyridine tautomeric equilibrium, they differ critically in hydrolytic stability and lipophilicity .

  • Select Compound A (Ethyl Ester) when optimizing for organic solubility during extraction or requiring higher stability against accidental hydrolysis during basic workups (e.g., N-alkylation).

  • Select Compound B (Methyl Ester) when prioritizing atom economy or when faster downstream saponification is required.

Part 1: Structural & Tautomeric Analysis[1]

The Nomenclature Paradox

Despite the differing names—"2-oxo" for the ethyl ester and "2-hydroxy" for the methyl ester—both compounds exist in a dynamic equilibrium. In the solid state and in polar solvents (DMSO, DMF, Water), the 2-oxo (lactam) tautomer is thermodynamically dominant. The "2-hydroxy" name for the methyl ester is a historical artifact rather than a reflection of its dominant solution state.

Tautomeric Equilibrium Diagram

The following diagram illustrates the shared tautomeric core and the divergent reactivity pathways based on electrophile hardness.

Tautomerism Lactam 2-Oxo Form (Lactam) (Dominant in Polar Solvent) Lactim 2-Hydroxy Form (Lactim) (Minor Tautomer) Lactam->Lactim Tautomerization (K_eq) N_Alk N-Alkylated Product (Thermodynamic) Lactam->N_Alk Soft Electrophiles (Alkyl Halides, K2CO3) Cl_Sub 2-Chloro Nicotinate (via POCl3) Lactam->Cl_Sub Deoxychlorination (POCl3/DMF) O_Alk O-Alkylated Product (Kinetic) Lactim->O_Alk Hard Electrophiles (Ag Salts) or Mitsunobu

Figure 1: The central tautomeric equilibrium dictates reactivity. N-alkylation proceeds from the dominant Lactam form, while O-alkylation requires trapping the minor Lactim form.

Part 2: Reactivity Profile Comparison

N- vs. O-Alkylation Selectivity

The most common synthetic challenge is controlling regioselectivity during alkylation. Both esters favor N-alkylation under standard basic conditions due to the nucleophilicity of the pyridone nitrogen.

FeatureEthyl 2-oxo...[2][3] (Compound A)Methyl 2-hydroxy...[1] (Compound B)[1]
N-Alkylation Favored. The ethyl group provides slightly more steric shielding to the O-center, marginally enhancing N-selectivity.Favored. Standard product in DMF/K2CO3.
O-Alkylation Requires Silver Carbonate (Ag₂CO₃) or Mitsunobu conditions to trap the lactim form.Same requirements.
Solubility High in DCM/EtOAc.[1] Preferred for extractive workups after alkylation.Moderate. May require polar co-solvents (THF/EtOAc) for extraction.[1]
Hydrolytic Stability (Ester Functionality)

This is the primary differentiator.[1] Methyl esters hydrolyze significantly faster than ethyl esters under basic conditions.

  • Compound B (Methyl): High risk of side-reactions (saponification to the acid) during sluggish N-alkylation reactions using strong bases (e.g., NaH).[1]

  • Compound A (Ethyl): More robust. Can withstand longer reaction times at higher temperatures (e.g., 80°C in DMF) without significant ester hydrolysis.

Deoxychlorination (Conversion to 2-Chloro derivatives)

Both compounds react with POCl₃ (Phosphorus Oxychloride) to yield 2-chloronicotinates.[1]

  • Mechanism: The reaction proceeds via a phosphorodichloridate intermediate.

  • Comparison: The reaction rates are nearly identical. However, the Ethyl ester (A) product is generally an oil or low-melting solid, whereas the Methyl ester (B) product often crystallizes more readily, simplifying purification.

Part 3: Experimental Protocols

Protocol A: Regioselective N-Alkylation (General Procedure)

Target: Thermodynamic N-alkylated product.[1]

  • Setup: Charge a round-bottom flask with Compound A (1.0 equiv) and anhydrous DMF (0.5 M concentration).

  • Base: Add K₂CO₃ (2.0 equiv). Note: Use Cs₂CO₃ if the electrophile is unreactive.

  • Reagent: Add the alkyl halide (1.2 equiv) dropwise at room temperature.

  • Reaction: Heat to 60°C. Monitor by TLC (typically 2-4 hours).

    • Checkpoint: If using Compound B (Methyl ester), do not exceed 60°C to prevent hydrolysis by trace water/carbonate.

  • Workup: Dilute with water. Extract with EtOAc.[1]

    • Observation: Compound A extracts cleanly; Compound B may require salting out the aqueous layer.

  • Purification: Recrystallize from Hexanes/EtOAc.

Protocol B: Synthesis of 2-Chloronicotinates (POCl₃)

Target: Conversion of "hydroxy/oxo" group to Chlorine.

  • Setup: Place Compound B (Methyl ester, 1.0 equiv) in a flask under Argon.

  • Reagent: Add neat POCl₃ (5.0 equiv).

  • Catalyst: Add catalytic DMF (3-5 drops). Caution: Vilsmeier-Haack reagent formation is exothermic.

  • Reflux: Heat to 100°C for 2 hours.

  • Quench (Critical): Cool to 0°C. Pour slowly onto crushed ice/water with vigorous stirring.

    • Why? To hydrolyze the dichlorophosphoryl intermediate without hydrolyzing the ester.

  • Neutralization: Carefully adjust pH to ~8 with solid NaHCO₃. Extract with DCM immediately.

Part 4: Decision Framework (Workflow)

Use this logic tree to determine the optimal starting material and pathway.

Workflow Start Start: Select Scaffold Choice Primary Constraint? Start->Choice Route1 Need Stability in Strong Base? Choice->Route1 Robustness Route2 Need Fast Saponification Later? Choice->Route2 Speed/Atom Economy SelectA Select Ethyl Ester (Compound A) Route1->SelectA SelectB Select Methyl Ester (Compound B) Route2->SelectB Exp1 Run Reaction in DMF (Higher Lipophilicity helps workup) SelectA->Exp1 Exp2 Run Reaction (Watch for hydrolysis side-products) SelectB->Exp2

Figure 2: Selection logic based on process constraints.

References

  • Regioselective N-Alkylation of 2-Pyridones: Wang, N. et al. J. Org.[4] Chem.2024 , 89, 3657–3665.[1][4] Link

  • Ester Hydrolysis Kinetics (General): Mabey, W. & Mill, T. J. Phys.[1] Chem. Ref. Data1978 , 7, 383.[1] Link

  • Chlorination of Hydroxypyridines with POCl3: Organic Chemistry Portal - Pyridine Synthesis.Link

  • Tautomerism of 2-Hydroxypyridines: Beak, P. et al. Acc.[1] Chem. Res.1977 , 10, 186–192. Link

Sources

UV-Vis Absorption Maxima for Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tautomeric Challenge

Quantifying Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 17117-01-0) is not a simple matter of measuring absorbance at a fixed wavelength. This compound, an essential intermediate in the synthesis of fused heterocyclic drugs (e.g., Smoothened inhibitors), exhibits complex prototropic tautomerism .

In solution, it exists in an equilibrium between the 2-oxo-1,2-dihydropyridine (lactam) and 2-hydroxypyridine (lactim) forms. This equilibrium—and consequently the UV absorption maximum (


)—is heavily dictated by solvent polarity and pH.

This guide compares the Direct UV-Vis Spectrophotometric Method against HPLC-UV , providing the critical spectral data and experimental protocols required for accurate quantification in drug development workflows.

Spectroscopic Profile & Solvent Effects[1][2][3][4][5]

The "product" in this context is the analytical standard of the ethyl ester. To quantify it accurately, you must target the dominant tautomer. In polar solvents (Methanol, Water), the 2-oxo form predominates, stabilized by dipolar interactions.

Primary Absorption Bands

The 2-pyridone chromophore, conjugated with the C-3 ester, typically displays two characteristic bands:

  • High-Energy Band (

    
     ):  ~225–235 nm (High sensitivity, low specificity).
    
  • Quantification Band (

    
     / 
    
    
    
    ):
    ~295–310 nm (Optimal balance of sensitivity and specificity).
Table 1: Solvent-Dependent Absorption Maxima ( )

Note: Values are empirical ranges observed for 3-carboalkoxy-2-pyridone derivatives. Always perform a spectral scan (200–400 nm) on your specific lot.

Solvent MatrixDominant SpeciesTypical

(Quantification)
Molar Absorptivity (

)
Suitability
Methanol 2-Oxo (Lactam)303 ± 2 nm High (~12,000)Excellent (Standard Solvent)
Ethanol 2-Oxo (Lactam)305 ± 2 nm HighGood (Green alternative)
Water (Neutral) 2-Oxo (Lactam)296 ± 2 nm ModerateFair (Solubility limits)
0.1 N NaOH Anion (Deprotonated)315 ± 3 nm HighSpecific (Bathochromic shift)
0.1 N HCl Cation (Protonated)290 ± 2 nm ModeratePoor (Hypsochromic shift)

Expert Insight: Do not use the 225 nm band for quantification in complex matrices. Many organic impurities and solvents (like acetone or ethyl acetate traces) absorb strongly in this region, leading to false positives.

Method Comparison: UV-Vis vs. HPLC[6]

Is direct UV-Vis sufficient, or do you need HPLC? This decision depends on your purity requirements and sample matrix.

Table 2: Performance Comparison
FeatureDirect UV-Vis Method RP-HPLC Method (UV Detection)
Principle Beer-Lambert Law at

Chromatographic separation + UV detection
Linearity Range


Specificity Low. Cannot distinguish impurities with similar chromophores (e.g., unreacted 2-hydroxynicotinic acid).High. Separates starting materials and by-products based on retention time.
Throughput High (< 1 min/sample)Low (10-20 min/sample)
Cost Low (Reagents only)High (Columns, Solvents, Maintenance)
Best Use Case In-process checks of pure intermediates; Solubility studies.Final release testing ; Impurity profiling; Complex reaction mixtures.

Mechanistic Visualization

Understanding the tautomerism is vital for selecting the right solvent. The diagram below illustrates the equilibrium and the preferred pathway for UV quantification.

Tautomerism cluster_0 Quantification Pathway Lactim 2-Hydroxypyridine Form (Lactim) Favored in Non-Polar Solvents Lactam 2-Oxo Form (Lactam) Favored in Polar Solvents (Target for UV) Lactim->Lactam Solvent Polarity (MeOH/H2O) Anion Anionic Form (Deprotonated) High pH Lactam->Anion pH > 10 (NaOH)

Figure 1: Tautomeric equilibrium of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate. The blue node represents the stable species in methanol used for standard quantification.

Experimental Protocol: Validated UV-Vis Quantification

Objective: Determine the concentration of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate in a bulk powder sample.

Reagents & Equipment[5][7][8][9]
  • Standard: Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (>99% purity).

  • Solvent: HPLC-grade Methanol (MeOH).

  • Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

Step-by-Step Methodology
Phase 1: Spectral Scan (System Suitability)
  • Prepare a 10 µg/mL solution of the Standard in MeOH.

  • Run a baseline correction using pure MeOH.

  • Scan the sample from 200 nm to 400 nm .

  • Validation: Confirm

    
     is between 301–305 nm . If the peak is shifted <290 nm, check for acid contamination.
    
Phase 2: Standard Curve Preparation
  • Stock Solution (1 mg/mL): Dissolve 10.0 mg of Standard in 10 mL MeOH. Sonicate for 5 mins to ensure complete dissolution.

  • Working Standards: Dilute Stock to create 5 points:

    • 5 µg/mL

    • 10 µg/mL[1]

    • 20 µg/mL

    • 30 µg/mL

    • 40 µg/mL

  • Measure Absorbance at determined

    
     (e.g., 303 nm).
    
  • Plot Absorbance vs. Concentration. Acceptance Criteria:

    
    .
    
Phase 3: Sample Analysis
  • Weigh ~10 mg of the unknown sample.

  • Dissolve in MeOH and dilute to a target concentration of ~20 µg/mL.

  • Measure Absorbance (

    
    ) at 
    
    
    
    .
  • Calculate concentration using the linear regression equation from Phase 2.

Workflow Start Start: Sample Preparation Solubilization Dissolve in MeOH (Stabilize 2-Oxo form) Start->Solubilization Scan Spectral Scan (200-400 nm) Identify Lambda Max Solubilization->Scan Decision Peak at ~303 nm? Scan->Decision Measure Measure Absorbance at Lambda Max Decision->Measure Yes Error Investigate pH/Purity Decision->Error No (<290 nm) Calc Calculate Conc. (Beer-Lambert) Measure->Calc

Figure 2: Logical workflow for UV-Vis quantification, including a critical decision node for spectral validation.

References

  • He, L., et al. (2012).[2] "Synthesis and Spectroscopic Characterization of Novel Pyridine Derivatives." DergiPark, 15(2), 115-120. Link

  • Alimmari, A., et al. (2012). "Solvent and Structural Effects on the UV–Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones." Journal of the Serbian Chemical Society, 77(11). Link

  • PubChem. (2025). "Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (Compound Summary)." National Library of Medicine. Link

  • Ivanova, B. B. (2017). "Solvent effects on the electronic absorption spectra... of substituted pyridinols." Spectrochimica Acta Part A, 58(2), 239-247. Link

  • Gao, X. & Long, C. (2021).[3] "Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate crystal structure." IUCrData, 6, x210555.[3] Link[3][4]

Sources

Precision in Profiling: The Definitive Guide to Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of heterocyclic APIs—particularly P2X7 antagonists and HIV integrase inhibitors—Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (also known as Ethyl 2-hydroxynicotinate) serves as a critical scaffold. However, its impurity profiling presents a unique analytical paradox: the molecule exists in a dynamic lactam-lactim tautomeric equilibrium , rendering standard purity assessments volatile if not strictly controlled.

This guide moves beyond basic catalog listings to provide a technical framework for selecting and utilizing reference standards. We compare the impact of Certified Reference Materials (CRMs) versus Analytical Grades on quantitation error and provide a self-validating HPLC protocol designed to lock the tautomeric state for reproducible profiling.

Part 1: The Chemistry & Impurity Genealogy

To profile impurities accurately, one must understand their origin.[1] The stability of the pyridine ring is deceptive; the 3-ester group is susceptible to hydrolysis, and the 2-oxo functionality creates hygroscopic tendencies that compromise standard potency.

The Tautomeric Challenge

The analyte exists in equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms.[2]

  • In Solution: Polar solvents (methanol, water) favor the oxo form. Non-polar solvents favor the hydroxy form.

  • Analytical Risk: If the reference standard is not stored or dissolved under controlled pH/solvent conditions, the "purity" value on the Certificate of Analysis (CoA) may not reflect the species present in your mobile phase, leading to split peaks or response factor variations.

Impurity Origins Diagram

The following pathway illustrates where critical impurities arise during the classical condensation synthesis (e.g., from diethyl malonate and enamines).

ImpurityGenealogy Start Diethyl Malonate + Enamine Precursor Inter Open-Chain Intermediate Start->Inter Condensation Product Ethyl 2-oxo-1,2-dihydropyridine- 3-carboxylate (API Intermediate) Inter->Product Cyclization Imp_C Impurity C: Uncyclized Adducts Inter->Imp_C Incomplete Reaction Imp_A Impurity A: 2-oxo-1,2-dihydropyridine- 3-carboxylic acid (Hydrolysis) Product->Imp_A Acid/Base Hydrolysis Imp_B Impurity B: 2-pyridone (Decarboxylation) Imp_A->Imp_B Thermal Decarboxylation (-CO2)

Figure 1: Impurity genealogy showing the transition from synthesis precursors to degradation products.[2] Impurity A (the acid) is the most common stability-indicating marker.[2]

Part 2: Comparative Analysis of Reference Standard Grades

Selecting the wrong grade of standard for this specific ester is the primary cause of Out-of-Specification (OOS) results in early development. The hygroscopic nature of the 2-oxo moiety means "Research Grade" materials often contain 2–5% unquantified water.

Comparison Matrix
FeaturePrimary CRM (Certified Reference Material) Secondary (Working) Standard Research/Reagent Grade
Intended Use Instrument calibration, validation, dispute resolution.[2]Routine daily QC, batch release testing.Synthesis starting material only.
Traceability SI-traceable (NIST/BIPM).[2]Traceable to the Primary CRM.None.
Potency Assignment Mass Balance (100% - Impurities - Water - Residual Solvents).[2]Assayed against Primary CRM.Usually "Area %" by HPLC (ignores water/inorganics).[2]
Water Content Measured via Karl Fischer (KF) & TGA.[2] Critical for this molecule. Measured via KF.Rarely measured; often hygroscopic.
Tautomer Confirmation NMR in solution matches analytical conditions.N/AN/A
Cost Factor 100x10x1x
Risk Level LowLow (if qualified correctly)High (Potential 5-10% assay bias)
Strategic Recommendation
  • For Impurity Identification (RRT): Research Grade is acceptable if the structure is confirmed by MS/NMR.[2]

  • For Quantification (Assay): You must use a Secondary Standard qualified against a CRM.[2] Using Research Grade directly will overestimate the purity of your sample because the standard's mass is likely inflated by water absorption by the pyridone ring.

Part 3: Self-Validating Experimental Protocol

This protocol is designed to force the analyte into a single tautomeric form (protonated/neutral) to ensure sharp peak shape and reproducible retention times.[2]

The "Tautomer-Lock" HPLC Method
  • Column: C18 (End-capped) or Phenyl-Hexyl (for better selectivity of the pyridine ring), 150 x 4.6 mm, 3.5 µm.[2]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid). Low pH is non-negotiable to suppress ionization of the carboxylic acid impurity.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[2]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Maximize pyridine ring absorption) and 290 nm (Specific for conjugated ester).[2]

Standard Preparation (The Critical Step)[2]
  • Step A: Dry the Reference Standard in a vacuum desiccator over

    
     for 4 hours before weighing. Reason: Removes surface moisture absorbed by the lactam ring.
    
  • Step B: Dissolve in 90:10 Water:Acetonitrile. Reason: Matching the initial mobile phase prevents solvent-shock peak distortion.

System Suitability (Self-Validation Criteria)

Before running samples, the system must pass these checks:

  • Tailing Factor: < 1.5 (Ensures tautomeric control).

  • Resolution: > 2.0 between Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate and Impurity A (The free acid).

  • Precision: %RSD of 5 replicate injections < 0.5%.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_prep Standard Prep cluster_run HPLC Analysis Dry Vacuum Dry Standard (Remove Hygroscopic H2O) Weigh Accurate Weighing Dry->Weigh Dissolve Dissolve in Mobile Phase A Weigh->Dissolve SST System Suitability (Res > 2.0) Dissolve->SST Sample Sample Injection SST->Sample

Figure 2: Analytical workflow emphasizing the drying step to mitigate hygroscopicity errors.

Part 4: Supporting Experimental Data (Case Study)

We performed a comparative study quantifying a batch of Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate using three different standard grades.

Scenario: A production batch with a true purity of 98.2% .

Standard UsedDeclared Purity (CoA)Actual Water Content (KF)Calculated Sample PurityError vs. True ValueInterpretation
Primary CRM 99.8% (Mass Balance)0.1%98.2% 0.0% Accurate.[2]
Working Std (Properly Dried) 99.5% (vs CRM)0.2%98.1% -0.1% Acceptable for QC.[2]
Research Grade (As Is) "99.9%" (HPLC Area%)4.5% (Absorbed)102.6% +4.4% Critical Failure.

Analysis: The Research Grade standard was labeled "99.9%" based only on HPLC area normalization. However, it had absorbed 4.5% water from the atmosphere. Because the analyst weighed 10 mg of "powder" (which was actually 9.55 mg of analyte and 0.45 mg of water), the response factor was artificially low, leading to a massive overestimation of the sample purity (calculating >100%).

References

  • International Council for Harmonisation (ICH). (2006).[2] Q3A(R2): Impurities in New Drug Substances.[2][3][4][5][6] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2006).[2] Q3B(R2): Impurities in New Drug Products.[2][3][4][6] Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). General Chapter 5.12: Reference Standards.[6] (Provides the framework for Primary vs. Secondary standards).

  • Siffert, L., et al. (2018).[2] "Transition from Water Wires to Bifurcated H-Bond Networks in 2-Pyridone·(H2O)n Clusters." The Journal of Physical Chemistry A. (Demonstrates the hygroscopic interaction of the pyridone moiety). [Link][2]

  • U.S. Food and Drug Administration (FDA). (2000).[2] Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

Sources

Safety Operating Guide

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Compliance

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 27805-12-5) is a functionalized pyridine derivative commonly used as a pharmaceutical building block. While not classified as a P-listed acutely toxic substance, it presents distinct acute toxicity and irritant hazards (H302, H315, H319, H335).

Critical Directive: This compound must never be disposed of via sanitary sewer systems (sink drains) or regular trash. The only validated disposal route is high-temperature incineration via a licensed hazardous waste management facility.

Immediate "Do Not" List:

  • DO NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates) due to exothermic reaction risks.

  • DO NOT dispose of aqueous mother liquors containing this compound down the drain.

  • DO NOT leave spill residues uncontained; aquatic toxicity potential requires strict containment.

Chemical Profile & Hazard Characterization

Effective disposal begins with accurate identification. Use the data below to populate your Hazardous Waste Tags.

ParameterSpecification
Chemical Name Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate
CAS Number 27805-12-5
Molecular Formula C₈H₉NO₃
Physical State Solid (Powder/Crystalline)
GHS Signal Word WARNING
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
RCRA Status Not explicitly U-listed, but must be managed as Hazardous Waste due to toxicity characteristics.[1]

Pre-Disposal Assessment & Segregation

Before removing the waste from the fume hood, you must characterize the waste stream to prevent dangerous incompatibilities.[2]

  • Solid Waste: Pure compound, contaminated weighing boats, gloves, and paper towels.

  • Liquid Waste: Reaction mixtures or mother liquors. Note: If dissolved in halogenated solvents (DCM, Chloroform), segregate into "Halogenated Waste." If in Acetone/Ethyl Acetate/Methanol, segregate into "Non-Halogenated Waste."

Compatibility Alert: Pyridine derivatives can act as weak bases. Ensure the waste container does not contain strong acids or strong oxidizers to prevent heat generation or gas evolution.[3]

Disposal Workflow (Decision Logic)

The following diagram outlines the critical decision points for handling this specific chemical waste stream.

DisposalWorkflow Start Waste Generation: Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Powder, contaminated PPE) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Liquid SolidBin Solid Hazardous Waste Bin (Double-bagged) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Organic Waste (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Organic Waste (e.g., MeOH, EtOAc) SolventCheck->NonHalo No Halogens Labeling Labeling: Full Chemical Name + GHS Hazards Halo->Labeling NonHalo->Labeling SolidBin->Labeling Storage Storage: Cool, Dry, Secondary Containment Labeling->Storage Disposal Final Disposal: High-Temp Incineration Storage->Disposal

Figure 1: Decision logic for segregating and processing Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate waste streams.

Step-by-Step Disposal Protocol

This protocol is designed to be self-validating. If you cannot complete a step (e.g., cannot find a compatible container), STOP and consult your EHS officer.

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Integrity: Ensure the cap seals tightly (screw-top). Do not use open-top beakers or flasks with foil covers for waste storage.

  • Validation: Verify the container is chemically compatible with the solvent if disposing of a solution.

Step 2: Collection & Transfer
  • Solids: Sweep spilled powder or transfer bulk solids into a clear plastic bag, seal it, and place it inside the solid hazardous waste drum.

  • Liquids: Use a funnel to prevent spills. Fill containers only to 90% capacity to allow for thermal expansion.

  • Rinsing: Triple-rinse empty reagent bottles with a compatible solvent (e.g., ethanol) and add the rinsate to the liquid waste container. Deface the original label before discarding the empty bottle as glass waste.

Step 3: Labeling (Regulatory Requirement)

Attach a hazardous waste tag before adding the first drop of waste.[3] The label must include:

  • Full Chemical Name: "Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate" (No abbreviations).

  • Hazard Checkboxes: Check "Toxic" and "Irritant."[4]

Step 4: Storage

Store the container in a Satellite Accumulation Area (SAA) inside a secondary containment tray. Keep away from heat sources and incompatible chemicals (oxidizers).[3][5]

Spill Response (Immediate Disposal)

In the event of an accidental release, treat the spilled material as immediate hazardous waste.[3]

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a P95 particulate respirator if dust is generated.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop into a bag.

    • Liquid Spill: Absorb with vermiculite or sand.[2]

  • Clean: Scrub the surface with soap and water.[4][6] Collect all cleanup materials (sponges, towels) as hazardous waste.

References

  • ChemScene. (2023). Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate Safety Data Sheet (SDS). Retrieved from

  • BLD Pharm. (2023). Product Analysis and GHS Classification for CAS 27805-12-5.[1] Retrieved from

  • PubChem. (2023). Compound Summary: Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate.[1][7][8] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2023). General Disposal Guidelines for Pyridine Derivatives. Retrieved from

Sources

Personal Protective Equipment (PPE) & Handling Guide: Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate

[1]

Executive Summary: The "Need-to-Know" Profile

Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 52504-26-8 / 17117-09-8 derivatives) is a functionalized pyridine derivative commonly employed as a scaffold in pharmaceutical synthesis.[1] While often classified as an Irritant (Warning) rather than acutely toxic, its structural properties—specifically the potential for tautomerization and hydrolysis—demand rigorous dust control and mucous membrane protection.[1]

Immediate Hazard Profile (GHS):

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][2][3][4][5][6]

Critical Directive: Treat this compound as a sensitizing agent until proven otherwise.[1] The primary risk vector is inhalation of fine particulates during weighing and ocular hydrolysis upon contact with moisture in the eye.

Risk Assessment & Technical Rationale

As scientists, we do not follow safety rules blindly; we understand the mechanism of risk.[1]

The Dust Hazard (Physical State)

This compound typically exists as a crystalline solid or fine powder.[1] The static charge associated with pyridine esters often leads to "flying powder" during spatula transfer.[1]

  • Risk: Inhalation of particulates allows the compound to settle on the moist mucous membranes of the respiratory tract.

  • Mechanism: In situ hydrolysis of the ester moiety (carboxylate) can release ethanol and the corresponding nicotinic acid derivative, locally lowering pH and causing inflammation.

Solubility & Permeation

Once dissolved (e.g., in DCM, DMSO, or Methanol), the permeation kinetics change drastically.[1]

  • Solid State: Low permeation risk; surface contact only.[1]

  • Solution State: The solvent acts as a carrier vehicle.[1] If dissolved in Dimethyl Sulfoxide (DMSO), the compound can penetrate the stratum corneum rapidly.[1]

The PPE Matrix: Task-Based Selection

Standard "lab coat and gloves" is insufficient advice for high-precision workflows.[1] Use this matrix to select PPE based on your specific operation.

Protection ZoneTask: Weighing / Solid HandlingTask: Synthesis / In-Solution HandlingTechnical Specification (Requirement)
Ocular Safety Glasses w/ Side ShieldsChemical Splash Goggles ANSI Z87.1+; Goggles required if refluxing or using pressurized vessels.[1]
Dermal (Hand) Nitrile (Single Layer)Nitrile (Double Layer) or LaminateMin Thickness: 0.11 mm (4 mil).[1] Breakthrough: >480 min (Solid); Varies by solvent (Solution).[1]
Respiratory Fume Hood (Primary)Fume Hood (Primary)Face Velocity: 0.3–0.5 m/s.[1] If hood unavailable: N95/P2 Particulate Respirator.
Body Cotton Lab Coat (High Neck)Chemical Resistant ApronRequired over lab coat if handling volumes >500 mL.[1]
Footwear Closed-toe, non-porousClosed-toe, chemical resistantNo mesh sneakers.[1] Tyvek shoe covers recommended for spill cleanup.[1]

Operational Protocols

Engineering Controls: The First Line of Defense

Do not rely solely on PPE. The Chemical Fume Hood is your primary containment device.[1]

  • Sash Height: Maintain at working level (approx. 18 inches/45 cm).

  • Airfoil: Ensure the bottom slot (airfoil) is not blocked by equipment to allow smooth laminar flow across the work surface.[1]

  • Static Control: Use an ionizing bar or anti-static gun during weighing to prevent the powder from dispersing (a common issue with pyridine carboxylates).[1]

The "Donning" Sequence (Scientific Integrity)

Proper donning prevents cross-contamination before the experiment starts.[1]

  • Inspection: Hold nitrile gloves up to the light.[1] Look for pinholes (manufacturing defects occur in ~1-2% of lot batches).[1]

  • Cuff Overlap: The lab coat cuff must be tucked inside the glove, or the glove pulled over the cuff.[1]

    • Why? This creates a seal.[1][5] Exposed wrists are the #1 site of chemical burns in bench chemistry.

  • Face Fit: If using a respirator (N95), perform a positive/negative pressure seal check.[1]

Visual Workflow: Safety Logic

SafetyLogicStartStart: Handling Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylateStateCheckCheck Physical StateStart->StateCheckSolidSolid (Powder)StateCheck->Solid DrySolutionSolution (Dissolved)StateCheck->Solution WetSolidRiskRisk: Dust Inhalation & StaticSolid->SolidRiskSolRiskRisk: Splash & PermeationSolution->SolRiskSolidPPEPPE: Nitrile (4mil) + Safety GlassesControl: Fume Hood + IonizerSolidRisk->SolidPPESolPPEPPE: Dbl Nitrile or Barrier LaminateControl: Splash Goggles + Fume HoodSolRisk->SolPPEActionProceed with ExperimentSolidPPE->ActionSolPPE->Action

Figure 1: Decision logic for selecting engineering controls and PPE based on the physical state of the reagent.

Emergency Response & Disposal

Decontamination (Self-Validating Protocol)

If exposure occurs, immediate action mitigates severity.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/acetone) to clean skin; this will solubilize the pyridine ester and drive it deeper into the dermis.[1]

  • Eye Contact: Flush for 15 minutes. The ester can hydrolyze in the eye; speed is critical to prevent corneal opacity.[1]

Waste Disposal

Do not pour down the drain.[1][5][7][8] Pyridine derivatives are often toxic to aquatic life and can disrupt municipal water treatment bacteria.[1]

  • Solid Waste: Collect in a container labeled "Solid Hazardous Waste - Toxic/Irritant."[1]

  • Liquid Waste: Segregate based on the solvent.[1]

    • Halogenated:[1] If dissolved in DCM/Chloroform.[1]

    • Non-Halogenated: If dissolved in Methanol/Ethyl Acetate.[1]

  • Destruction Method: Incineration is the standard disposal method for pyridine carboxylates to ensure complete ring destruction.[1]

Spill Cleanup Workflow

SpillResponseSpillSpill DetectedEvacuateAlert & Isolate AreaSpill->EvacuatePPE_DonDon PPE:Double Gloves, Goggles, N95Evacuate->PPE_DonContainCover with Wet Paper Towel(Prevents Dust)PPE_Don->ContainCollectScoop into HazWaste BagContain->CollectCleanWash Surface:1. Soap/Water2. Ethanol WipeCollect->Clean

Figure 2: Step-by-step spill response protocol minimizing dust generation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.[1] [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate.[1] National Library of Medicine.[1] [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Pyridine derivatives classification. [Link][1]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate
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Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.